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  • Product: N,N-Dimethylsuccinamic acid
  • CAS: 2564-95-6

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Strategic Utility of N,N-Dimethylsuccinamic Acid

[1] Executive Summary & Chemical Identity[1][2][3] N,N-Dimethylsuccinamic acid (4-(dimethylamino)-4-oxobutanoic acid) represents a critical class of "half-amide" derivatives of succinic acid.[1] Unlike symmetrical dieste...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity[1][2][3]

N,N-Dimethylsuccinamic acid (4-(dimethylamino)-4-oxobutanoic acid) represents a critical class of "half-amide" derivatives of succinic acid.[1] Unlike symmetrical diesters or diamides, this molecule possesses dual functionality: a free carboxylic acid capable of hydrogen bonding or metal coordination, and a dimethylamide group acting as a robust, non-labile steric blocker.

In modern drug development, this moiety serves as a vital pharmacophore linker, a precursor to N-substituted succinimides, and a ligand in Metal-Organic Frameworks (MOFs) for actinide separation.[1] This guide moves beyond basic textbook descriptions to provide a field-validated, scalable protocol for its synthesis and isolation.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertySpecification
IUPAC Name 4-(Dimethylamino)-4-oxobutanoic acid
CAS Registry Number 2564-95-6
Molecular Formula

Molecular Weight 145.16 g/mol
Physical State White crystalline solid
Melting Point 79–80 °C (Lit.)[1][2]
pKa (Predicted) ~4.5 (Carboxylic acid), ~-0.5 (Amide oxygen protonation)
Solubility Soluble in water, ethanol, chloroform; Sparingly soluble in hexanes

Synthetic Logic & Retrosynthetic Analysis

The "discovery" of this molecule is rooted in the fundamental study of nucleophilic acyl substitution on cyclic anhydrides. While direct amidation of succinic acid requires high temperatures and often leads to diamides or imides, the anhydride ring-opening route is the gold standard for regiochemical control and atom economy.

Mechanistic Pathway

The synthesis relies on the nucleophilic attack of dimethylamine (


) on one of the carbonyl carbons of succinic anhydride.[1] Because succinic anhydride is symmetrical, regioselectivity is not a variable, simplifying the impurity profile. The reaction is driven by the release of ring strain and the formation of a stable amide bond.

Key Reaction Constraints:

  • Exothermicity: The ring opening is highly exothermic.[1] Temperature control (<10°C) is critical to prevent double-amidation or thermal cyclization to N-methylsuccinimide.[1]

  • Moisture Sensitivity: Succinic anhydride hydrolyzes to succinic acid in the presence of water.[1] Anhydrous conditions are preferred to maximize yield.[1]

ReactionMechanism Anhydride Succinic Anhydride (Electrophile) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack SideProduct Succinic Acid (Hydrolysis Impurity) Anhydride->SideProduct H2O (Competitor) Amine Dimethylamine (Nucleophile) Amine->Intermediate Product N,N-Dimethylsuccinamic Acid (Target) Intermediate->Product Ring Opening (H-transfer)

Figure 1: Reaction pathway for the synthesis of N,N-Dimethylsuccinamic acid via anhydride ring opening.[1]

Detailed Experimental Protocol

This protocol is designed for a 50 mmol scale, adaptable for scale-up.[1] It prioritizes purity over crude yield by utilizing an acid-base extraction workup that eliminates neutral impurities (unreacted anhydride) and basic impurities (excess amine).[1]

Reagents & Equipment[1][8][11]
  • Succinic Anhydride (99%): 5.00 g (50 mmol)[1]

  • Dimethylamine (2.0 M in THF): 27.5 mL (55 mmol, 1.1 equiv).[1] Note: Using THF solution is superior to aqueous amine to prevent hydrolysis.

  • Dichloromethane (DCM): 100 mL (Reaction solvent)[1]

  • Hydrochloric Acid (1 M): For acidification.[1]

  • Sodium Bicarbonate (Sat.[1] Aq.): For extraction.[1][3]

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 5.00 g of succinic anhydride in 60 mL of DCM. The solution should be clear and colorless.

  • Thermal Control: Place the RBF in an ice-water bath (0 °C). Allow the solvent to chill for 10 minutes.

  • Addition: Transfer the dimethylamine solution (27.5 mL) to a pressure-equalizing addition funnel. Add the amine dropwise to the anhydride solution over 20 minutes.

    • Observation: The reaction is exothermic.[1] A white precipitate (the amine salt of the product) may form transiently.[1]

  • Equilibration: Once addition is complete, remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours.

Phase 2: Workup & Purification (Acid-Base Extraction)

This system utilizes the acidity of the carboxylic acid tail (pKa ~4.[1]5) to separate it from non-acidic byproducts.[1]

  • Evaporation: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove THF and excess dimethylamine. Redissolve the residue in 100 mL of fresh DCM.

  • Base Extraction: Transfer the DCM solution to a separatory funnel. Extract with Saturated

    
      (
    
    
    
    mL).
    • Chemistry: The product moves to the aqueous layer as the carboxylate salt (

      
      ).[1] Unreacted anhydride and neutral impurities remain in the DCM.[1]
      
  • Wash: Discard the organic (DCM) layer.[1] Wash the combined aqueous extracts once with 20 mL fresh DCM to remove trace organics.[1]

  • Acidification: Carefully acidify the aqueous layer with 1 M HCl to pH ~2 while stirring.

    • Observation: The free acid product will precipitate or oil out.[1]

  • Re-extraction: Extract the acidified aqueous layer with Ethyl Acetate (

    
     mL).[1]
    
  • Drying: Dry the combined Ethyl Acetate layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
Phase 3: Crystallization[1]
  • If the residue is an oil, induce crystallization by adding a small amount of cold diethyl ether and scratching the flask walls.[1]

  • Recrystallize from Benzene/Acetone or Toluene if ultra-high purity (>99.5%) is required for analytical standards.[1]

WorkupFlow Crude Crude Reaction Mix (DCM/THF) BaseExt Extract with NaHCO3 (aq) Crude->BaseExt OrgLayer1 Organic Layer (Discard: Impurities) BaseExt->OrgLayer1 Neutral Organics AqLayer1 Aqueous Layer (Contains Product Salt) BaseExt->AqLayer1 Carboxylates Acidify Acidify with HCl to pH 2 AqLayer1->Acidify FinalExt Extract into Ethyl Acetate Acidify->FinalExt FinalProd Evaporate & Crystallize Pure N,N-Dimethylsuccinamic Acid FinalExt->FinalProd

Figure 2: Purification logic ensuring removal of unreacted anhydride and amine residues.

Characterization & Validation

To ensure the "Trustworthiness" of the synthesis, the isolated solid must be validated against the following spectral signatures.

Nuclear Magnetic Resonance (NMR)[1]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       11.0–12.0 (br s, 1H, -COOH ) – Disappears on 
      
      
      
      shake.[1]
    • 
       3.05 (s, 3H, N-CH 
      
      
      
      )[1]
    • 
       2.98 (s, 3H, N-CH 
      
      
      
      ) – Distinct peaks due to restricted rotation of the amide bond.
    • 
       2.65–2.70 (m, 2H, -CH 
      
      
      
      -COOH)[1]
    • 
       2.55–2.60 (m, 2H, -CH 
      
      
      
      -CON)[1]
  • 
     NMR: 
    
    • Expect carbonyl signals at ~176 ppm (Acid) and ~171 ppm (Amide).[1]

Infrared Spectroscopy (FT-IR)[1]
  • Broad band 2500–3300 cm

    
    :  O-H stretch of carboxylic acid.[1]
    
  • Strong peak ~1710 cm

    
    :  C=O stretch (Acid).[1]
    
  • Strong peak ~1640 cm

    
    :  C=O stretch (Amide I band).[1]
    

Applications in Drug Development[7]

Prodrug Linker Systems

N,N-Dimethylsuccinamic acid serves as a spacer in prodrug design.[1] The free acid can be esterified to a hydroxyl-bearing drug (e.g., Paclitaxel), while the dimethylamide end modulates solubility and enzymatic stability. The "half-life" of the linker hydrolysis can be tuned by the steric bulk of the amide substituents.

Actinide Chelation (Nuclear Medicine)

Research indicates that succinamic acid derivatives act as effective ligands for Uranyl (


) ions.[1] The hard oxygen donors from the amide and acid groups form stable chelate rings, relevant for both waste remediation and potential chelation therapies.
Metabolic Reference Standards

In toxicology, N,N-dimethylsuccinamic acid is a potential oxidative metabolite of N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) analogs.[1] High-purity standards are required to validate LC-MS/MS assays for biological monitoring.[1]

References

  • PubChem. N,N-Dimethylsuccinamic acid (Compound).[1][4] National Library of Medicine.[1] Accessed Jan 31, 2026.[1] [Link][1][4]

  • Organic Syntheses. General methods for Succinic Anhydride ring opening. Org.[1][3][5] Synth. 1940, 20, 6. (Foundational methodology for anhydride-amine reactions). [Link]

  • NIST Chemistry WebBook. Mass Spectra of succinamic acid derivatives. [Link][1]

Sources

Exploratory

Technical Monograph: N,N-Dimethylsuccinamic Acid (CAS 2564-95-6)

Core Identity & Application in Pharmaceutical Sciences [1] Part 1: Executive Technical Summary N,N-Dimethylsuccinamic acid (CAS 2564-95-6), also known as 4-(dimethylamino)-4-oxobutanoic acid, is a functionalized succinic...

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Application in Pharmaceutical Sciences [1]

Part 1: Executive Technical Summary

N,N-Dimethylsuccinamic acid (CAS 2564-95-6), also known as 4-(dimethylamino)-4-oxobutanoic acid, is a functionalized succinic acid derivative characterized by a carboxylic acid terminus and a dimethylamide terminus.[1]

In drug development, this molecule serves two critical roles:

  • Linker Chemistry: It functions as a stable, "capped" spacer in prodrug design and antibody-drug conjugates (ADCs), where the carboxylic acid is conjugated to a pharmacophore, while the dimethylamide provides a non-reactive, polar terminal group that modulates solubility without introducing hydrogen bond donors.

  • Metabolic Reference Standard: It is structurally analogous to—but distinct from—the plant growth regulator Daminozide (N-(dimethylamino)succinamic acid). Distinguishing between these two is vital in toxicology, as CAS 2564-95-6 does not degrade into the carcinogen unsymmetrical dimethylhydrazine (UDMH).

Immediate Distinction Warning:

  • Target Molecule (CAS 2564-95-6): Amide linkage (

    
    ).[1] Hydrolyzes to dimethylamine (low toxicity).
    
  • Daminozide (CAS 1596-84-5): Hydrazide linkage (

    
    ). Hydrolyzes to UDMH (carcinogenic).
    
Part 2: Physicochemical Profile[2][3]

The following data is curated for formulation scientists and medicinal chemists optimizing physicochemical properties (LogP, pKa).

PropertyValueContext for Drug Development
Molecular Formula

Fragment MW < 200 (Rule of 3 compliant)
Molecular Weight 145.16 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
Appearance White Crystalline SolidStable solid-state handling
Melting Point 82–83 °CLow MP implies careful control during milling/micronization
pKa (Acid) 4.94 (Predicted)Ionized at physiological pH (7.4); aids solubility
Solubility Soluble in alcohols, DCM; Slightly soluble in waterAmphiphilic nature useful for permeability modulation
LogP ~ -0.3 to 0.1Low lipophilicity; reduces non-specific binding
Part 3: Synthesis & Manufacturing Protocol

Objective: High-purity synthesis of N,N-Dimethylsuccinamic acid from succinic anhydride without generating bis-amide byproducts.

3.1 Reaction Mechanism

The synthesis exploits the nucleophilic attack of dimethylamine on the carbonyl carbon of succinic anhydride. This ring-opening reaction is atom-economical and generally requires no coupling reagents.

SynthesisPath Anhydride Succinic Anhydride (Electrophile) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Ring Opening (DCM/THF, 0°C) Amine Dimethylamine (Nucleophile) Amine->Intermediate Product N,N-Dimethylsuccinamic Acid (CAS 2564-95-6) Intermediate->Product Proton Transfer

Figure 1: Nucleophilic ring-opening of succinic anhydride to yield the mono-amide product.

3.2 Step-by-Step Laboratory Protocol

Scale: 100 mmol

  • Preparation: Charge a 250 mL round-bottom flask with Succinic Anhydride (10.0 g, 100 mmol) and anhydrous Dichloromethane (DCM) (100 mL). Cool to 0°C under

    
     atmosphere.
    
  • Addition: Slowly add Dimethylamine (2.0 M in THF, 55 mL, 110 mmol) dropwise over 30 minutes. Note: Use a slight excess (1.1 eq) to drive full conversion of the anhydride.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. The product often precipitates or forms a thick oil.

  • Workup (Critical for Purity):

    • Evaporate volatiles under reduced pressure.

    • Dissolve residue in saturated Sodium Bicarbonate (

      
      )  solution (pH ~8-9). Rationale: This solubilizes the product as the salt (
      
      
      
      ) while leaving unreacted anhydride or non-polar impurities in the organic phase.
    • Wash the aqueous layer with Ethyl Acetate (2 x 50 mL) to remove non-acidic impurities.

    • Acidify the aqueous layer carefully with 1N HCl to pH 2.0.

    • Extract the product into Ethyl Acetate (3 x 50 mL).

  • Isolation: Dry combined organics over

    
    , filter, and concentrate. Recrystallize from Acetone/Hexane if necessary.
    
Part 4: Applications in Drug Design
4.1 Linker Technology (ADCs and PROTACs)

In Antibody-Drug Conjugates (ADCs), the succinamic acid motif is a classic non-cleavable linker backbone.

  • Function: The carboxylic acid end conjugates to surface lysines on the antibody (via NHS-ester activation), or to the drug payload.

  • Role of Dimethylamide: If the acid is conjugated to the drug, the dimethylamide acts as a "cap" on the other end. This mimics the steric and electronic properties of a peptide bond without being susceptible to protease degradation, enhancing plasma stability.

4.2 Fragment-Based Drug Discovery (FBDD)

CAS 2564-95-6 is a high-value "fragment" due to its specific vector geometry.

  • Vector Analysis: The distance between the hydrogen-bond acceptor (amide carbonyl) and the acidic headgroup allows it to probe specific sub-pockets in enzyme active sites (e.g., metalloproteases).

  • Solubility Tag: Attaching this moiety to hydrophobic drug candidates (via esterification of the acid) can significantly lower LogP and improve oral bioavailability, acting as a prodrug that hydrolyzes in vivo.

Part 5: Safety & Toxicology (The "Alar" Distinction)

It is chemically imperative to distinguish CAS 2564-95-6 from Daminozide. The toxicity profiles are divergent due to their hydrolysis products.

ToxComparison Daminozide Daminozide (Hydrazide) UDMH UDMH (Carcinogen) Daminozide->UDMH Hydrolysis SuccAcid1 Succinic Acid Daminozide->SuccAcid1 Target N,N-Dimethylsuccinamic Acid (Amide) DMA Dimethylamine (Low Tox) Target->DMA Hydrolysis SuccAcid2 Succinic Acid Target->SuccAcid2

Figure 2: Metabolic divergence. The target molecule (Right) avoids the formation of carcinogenic hydrazines (Left).

Part 6: Analytical Characterization

To validate the synthesis and ensure no contamination with succinic acid (starting material) or bis-amide, use the following parameters:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.1 ppm (s, 1H, -COOH)
      
    • 
       2.95 ppm (s, 3H, N-CH3)
      
    • 
       2.80 ppm (s, 3H, N-CH3) – Note: Amide rotamers may show distinct peaks.
      
    • 
       2.40–2.55 ppm (m, 4H, -CH2-CH2- backbone).
      
  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B.

    • Detection: UV at 210 nm (Amide absorption).

    • Retention Time: Will elute earlier than succinic anhydride (hydrolyzes on column) and later than succinic acid due to the methyl groups.

Part 7: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75717, N,N-Dimethylsuccinamic acid. Retrieved from [Link]

  • Organic Syntheses (Coll. Vol. 2). Succinic Anhydride Synthesis and Reactivity. (General protocol adaptation for anhydride ring opening). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-(dimethylamino)-4-oxobutanoic acid.[1] Retrieved from [Link][1]

  • U.S. EPA (1989). Daminozide (Alar) Pesticide Fact Sheet. (Cited for toxicological distinction regarding UDMH).[2] Retrieved from [Link]

Sources

Foundational

N,N-Dimethylsuccinamic Acid: A Strategic Synthon in Medicinal Chemistry

IUPAC Name: 4-(dimethylamino)-4-oxobutanoic acid CAS Registry Number: 3225-19-6 Content Type: Technical Guide / Chemical Monograph Executive Summary 4-(dimethylamino)-4-oxobutanoic acid (commonly referred to as -dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

IUPAC Name: 4-(dimethylamino)-4-oxobutanoic acid CAS Registry Number: 3225-19-6 Content Type: Technical Guide / Chemical Monograph

Executive Summary

4-(dimethylamino)-4-oxobutanoic acid (commonly referred to as


-dimethylsuccinamic acid) represents a critical class of "Janus" molecules in organic synthesis—compounds possessing dual functionality with distinct physicochemical behaviors. Characterized by a hydrophilic carboxylic acid terminus and a lipophilic, metabolically stable dimethylamide moiety, this molecule serves as a pivotal linker in prodrug design, a surface ligand in nanotechnology, and a high-value intermediate in the synthesis of complex pharmaceutical agents.

This guide provides a rigorous technical analysis of the molecule, distinguishing it from structurally similar agrochemicals (e.g., Daminozide) and detailing its synthesis, characterization, and application in modern drug development.

Chemical Architecture & Physicochemical Profile[1]

Understanding the polarity gradient across the molecule is essential for its application in solubility enhancement and surface functionalization.

Structural Identity

The molecule is a derivative of succinic acid where one carboxylic acid group has been condensed with dimethylamine.

PropertySpecification
IUPAC Name 4-(dimethylamino)-4-oxobutanoic acid
Common Names

-Dimethylsuccinamic acid; Succinic acid mono-dimethylamide
Molecular Formula

Molecular Weight 145.16 g/mol
CAS Number 3225-19-6
SMILES CN(C)C(=O)CCC(=O)O
InChI Key WAIGPJMZARQZDX-UHFFFAOYSA-N
Physicochemical Data

Data synthesized from computed models and experimental safety sheets.

ParameterValueImplications for Research
Physical State White to off-white crystalline solidEasy handling for solid-phase synthesis.
pKa (Acid) ~4.5 (Carboxylic acid)Exists as an anion at physiological pH (7.4), aiding solubility.
LogP -0.8 (Experimental/Predicted)Hydrophilic; ideal for reducing lipophilicity of attached payloads.
Solubility High in Water, DMSO, MethanolSuitable for aqueous-phase conjugation reactions.
H-Bond Donors 1 (Carboxylic -OH)Specific binding capability for receptor pockets.
H-Bond Acceptors 3 (C=O amide, C=O acid, -O-)High potential for solvation interactions.

Critical Safety Distinction: The "Daminozide" Trap

Warning: Researchers often confuse this molecule with Daminozide (Alar) due to naming similarities. This distinction is toxicologically vital.

  • Target Molecule (

    
    -Dimethylsuccinamic acid):  Contains an Amide  linkage (
    
    
    
    ). It hydrolyzes into succinic acid and dimethylamine (low toxicity).
  • Daminozide (CAS 1596-84-5): Contains a Hydrazide linkage (

    
    ). It hydrolyzes to release unsymmetrical dimethylhydrazine (UDMH), a potent carcinogen.
    

Insight: 4-(dimethylamino)-4-oxobutanoic acid is the safer, non-genotoxic structural analog, making it the preferred choice for pharmaceutical applications where hydrazine contamination must be avoided.

Synthesis Protocol: The Ring-Opening Route

The most atom-economical synthesis involves the nucleophilic ring-opening of succinic anhydride by dimethylamine. This reaction requires no coupling reagents (like EDC/NHS) and proceeds with high yield.

Reaction Mechanism

The lone pair on the dimethylamine nitrogen attacks the carbonyl carbon of the succinic anhydride, cleaving the ring to generate the free carboxylic acid and the amide bond simultaneously.

Laboratory Scale Protocol (10g Scale)

Self-validating parameter: The reaction is exothermic. Temperature control confirms initiation.

Reagents:

  • Succinic Anhydride (10.0 g, 100 mmol)

  • Dimethylamine (2.0 M in THF, 55 mL, 110 mmol)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous.

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve Succinic Anhydride (10 g) in 100 mL of anhydrous DCM. The solution may be slightly cloudy depending on purity.

  • Addition: Cool the flask to 0°C (ice bath). Add the Dimethylamine solution dropwise over 30 minutes.

    • Observation: A mild exotherm will occur. Ensure internal temp stays

      
       to prevent double-addition side products.
      
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.

    • Monitoring: TLC (Mobile phase: 10% MeOH in DCM). The anhydride spot (

      
      ) should disappear; the product spot (
      
      
      
      ) will appear (stains with Bromocresol Green).
  • Workup:

    • The product often precipitates from DCM. If so, filter and wash with cold DCM.

    • If soluble: Wash the organic layer with 1M HCl (to remove excess amine), then brine. Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Acetone/Hexane if necessary.

Synthesis Workflow Diagram

SynthesisPath Reactants Succinic Anhydride + Dimethylamine Mixing 0°C Addition (Exothermic Control) Reactants->Mixing DCM/THF Intermediate Ring Opening (Nucleophilic Attack) Mixing->Intermediate stir 4h @ RT Workup Acid Wash / Filtration Intermediate->Workup TLC Check Product 4-(dimethylamino)- 4-oxobutanoic acid Workup->Product Yield >85%

Caption: Atom-economical synthesis pathway via nucleophilic ring-opening of succinic anhydride.

Applications in Drug Development

Prodrug Linker Strategy

This molecule is utilized to modify the pharmacokinetics of insoluble drugs (e.g., steroids, taxanes).

  • Mechanism: The carboxylic acid end is coupled to a drug's hydroxyl group (forming an ester). The dimethylamide end acts as a polar "tail."

  • Benefit: The ester bond is susceptible to plasma esterases, releasing the active drug and the harmless succinamic acid linker, which is rapidly excreted.

Surface Ligand for Nanoparticles

In the development of Iron Oxide Nanoparticles (SPIONs) or Quantum Dots:

  • The Carboxylate anchors to the metal surface (bidentate coordination).

  • The Dimethylamide extends into the solvent, providing steric stabilization and preventing aggregation without the high charge density of free amines.

Metabolic Pathway Diagram (Prodrug)

ProdrugMetabolism Prodrug PRODRUG CONJUGATE [Drug-O-CO-CH2-CH2-CONMe2] Plasma Systemic Circulation (Esterases Active) Prodrug->Plasma Cleavage Hydrolytic Cleavage Plasma->Cleavage Enzymatic Attack ActiveDrug ACTIVE DRUG (Drug-OH) Cleavage->ActiveDrug Linker Linker Byproduct (N,N-Dimethylsuccinamic Acid) Cleavage->Linker Excretion Renal Excretion (Rapid Clearance) Linker->Excretion

Caption: In vivo activation mechanism of succinamic acid-linked prodrugs.

Analytical Characterization

To ensure the identity of the synthesized or purchased material, the following analytical signatures must be verified.

NMR Spectroscopy ( NMR, 400 MHz, )
  • 
     2.65 ppm (t, 2H):  Methylene protons adjacent to the carboxylic acid (
    
    
    
    ).
  • 
     2.70 ppm (t, 2H):  Methylene protons adjacent to the amide (
    
    
    
    ).
  • 
     2.98 ppm (s, 3H):  N-Methyl group 1.
    
  • 
     3.05 ppm (s, 3H):  N-Methyl group 2.
    
    • Note: The two methyl groups appear as distinct singlets (or split) due to restricted rotation around the amide bond (C-N partial double bond character).

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Target Ion:

    
     m/z.
    
  • Fragment: Loss of water (

    
    ) may be observed (
    
    
    
    m/z).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75717, N,N-Dimethylsuccinamic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-(dimethylamino)-4-oxobutanoic acid. Retrieved from [Link][1]

  • Ghayor, C., et al. (2017). N,N-Dimethylacetamide a drug excipient that acts as bromodomain ligand.[2] (Contextual reference on amide-solvent bioactivity). Scientific Reports. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: N,N-Dimethylsuccinamic Acid – Structural Characterization and Synthetic Utility

Executive Summary N,N-Dimethylsuccinamic acid (CAS 2564-95-6) serves as a critical structural motif in medicinal chemistry, functioning primarily as a linker fragment, a metabolic reference standard, and a precursor in t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethylsuccinamic acid (CAS 2564-95-6) serves as a critical structural motif in medicinal chemistry, functioning primarily as a linker fragment, a metabolic reference standard, and a precursor in the synthesis of histone deacetylase (HDAC) inhibitors.[1] Structurally, it represents the ring-opened product of N-dimethylsuccinimide or the half-amide of succinic acid. Its dual functionality—possessing both a carboxylic acid and a tertiary amide—makes it a versatile scaffold for prodrug design and antibody-drug conjugate (ADC) spacer chemistry. This guide provides a rigorous technical analysis of its molecular architecture, synthesis, and application in drug development.

Part 1: Chemical Identity & Molecular Architecture

The molecule consists of a four-carbon succinic backbone terminated by a carboxylic acid at one end and a dimethylamide at the other. This asymmetry creates distinct electronic environments for the methylene protons, which is crucial for NMR characterization.

Table 1: Chemical Identity Matrix
ParameterTechnical Specification
IUPAC Name 4-(Dimethylamino)-4-oxobutanoic acid
Common Synonyms N,N-Dimethylsuccinamic acid; Succinamic acid, N,N-dimethyl-
CAS Registry Number 2564-95-6
Molecular Formula

Molecular Weight 145.16 g/mol
SMILES CN(C)C(=O)CCC(=O)O
InChI Key WAIGPJMZARQZDX-UHFFFAOYSA-N
Structural Logic & Connectivity

The stability of N,N-dimethylsuccinamic acid arises from the resonance stabilization of the dimethylamide group. Unlike primary amides, the tertiary amide resists hydrolysis under mild conditions, allowing the carboxylic acid terminus to be derivatized (e.g., esterification or coupling to amines) without compromising the amide bond.

MolecularStructure cluster_properties Functional Implications Acid Carboxylic Acid (Reactive Terminus) Backbone Succinic Backbone (-CH2-CH2-) Acid->Backbone pKa ~4.5 Solubility High Water Solubility Acid->Solubility Amide Dimethylamide (Stable Terminus) Backbone->Amide Resonance Stabilized Linker Bifunctional Linker Utility Amide->Linker

Figure 1: Functional connectivity of N,N-dimethylsuccinamic acid highlighting the distinct reactivity of its termini.

Part 2: Physicochemical Profile[6]

Understanding the physical state and solubility profile is essential for handling and formulation.

Table 2: Physical Properties
PropertyValueSource/Validation
Physical State White Crystalline SolidExperimental [1]
Melting Point 82–83 °CExperimental [1][2]
Boiling Point ~297.5 °C (Predicted)Computed [2]
Density 1.146 g/cm³Predicted [2]
pKa (Acid) 4.10 (Predicted)Analogous to succinic acid [3]
Solubility Soluble in water, alcohols, DMSO; Slightly soluble in ether.[1][2]Polar functional groups drive hydrophilicity.

Scientific Insight: The melting point of 82–83 °C confirms that the intermolecular hydrogen bonding (dimerization of carboxylic acids) and dipole-dipole interactions of the amide are sufficient to maintain a solid lattice at room temperature, despite the relatively low molecular weight.

Part 3: Synthetic Pathways

The most authoritative and atom-economical synthesis involves the nucleophilic ring-opening of succinic anhydride by dimethylamine. This reaction is highly favored due to the relief of ring strain in the anhydride.

Protocol: Ring-Opening Aminolysis

Reagents: Succinic anhydride, Dimethylamine (40% aq or in THF), Dichloromethane (DCM) or Toluene.

  • Preparation: Dissolve succinic anhydride (1.0 eq) in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0 °C. Add dimethylamine (1.1 eq) dropwise. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitoring via TLC (MeOH/DCM) will show the disappearance of the anhydride.

  • Workup:

    • If using organic solvent: The product may precipitate or can be extracted with weak base (NaHCO3), washed with organic solvent to remove impurities, and then acidified (HCl) to precipitate the free acid.

    • Recrystallization from ethanol/water or ethyl acetate/hexane yields high-purity crystals.

SynthesisPathway SuccinicAnhydride Succinic Anhydride (Cyclic Electrophile) Reaction Nucleophilic Attack (Ring Opening) SuccinicAnhydride->Reaction Dimethylamine Dimethylamine (Nucleophile) Dimethylamine->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Fast Product N,N-Dimethylsuccinamic Acid (Target) Intermediate->Product Proton Transfer

Figure 2: Synthetic workflow for the production of N,N-dimethylsuccinamic acid via anhydride ring opening.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) is the gold standard.

Expected NMR Data

H NMR (300 MHz, CDCl

or DMSO-d

):
  • 
     12.1 ppm (s, 1H):  Carboxylic acid proton (-COOH ). Broad singlet, exchangeable with D
    
    
    
    O.
  • 
     2.95 ppm (s, 3H) & 3.05 ppm (s, 3H):  N-Methyl protons (-N(CH 
    
    
    
    )
    
    
    ).
    • Note: Due to the partial double bond character of the C-N amide bond, rotation is restricted, often making the two methyl groups magnetically non-equivalent at room temperature, appearing as two distinct singlets.

  • 
     2.55 – 2.65 ppm (m, 4H):  Succinic backbone (-CH 
    
    
    
    -CH
    
    
    -). Two triplets or a multiplet depending on solvent resolution.

Mass Spectrometry (ESI-MS):

  • m/z: 144.1 [M-H]

    
     (Negative mode) or 146.1 [M+H]
    
    
    
    (Positive mode).

Part 5: Applications in Drug Development[7]

Prodrug Linker Systems

N,N-Dimethylsuccinamic acid serves as a spacer in prodrug design. The free carboxylic acid can be coupled to a drug molecule (containing a hydroxyl or amine) to form an ester or amide linkage. The dimethylamide end acts as a stable "cap" that modulates the solubility and lipophilicity (LogP) of the conjugate [4].

Metabolic Reference Standard

In the metabolism of drugs containing the succinimide ring (e.g., ethosuximide derivatives), the ring can undergo hydrolysis to open into the corresponding succinamic acid. N,N-Dimethylsuccinamic acid is used as a reference standard to identify and quantify these ring-opened metabolites in pharmacokinetic studies.

Precursor for HDAC Inhibitors

Hydroxamic acids are potent inhibitors of histone deacetylases (HDACs).[3] This compound is a key intermediate; the carboxylic acid group can be converted into a hydroxamic acid (-CONHOH) functionality, while the dimethylamide group remains a stable hydrophobic cap necessary for enzyme binding pocket interaction [5].

DrugApplications Compound N,N-Dimethylsuccinamic Acid Linker ADC/Prodrug Linker (Modulates Solubility) Compound->Linker Coupling Metabolite Metabolic Standard (Succinimide Hydrolysis) Compound->Metabolite Hydrolysis Reference Inhibitor HDAC Inhibitor Synthesis (Hydroxamic Acid Precursor) Compound->Inhibitor Derivatization

Figure 3: Strategic applications of the N,N-dimethylsuccinamic acid scaffold in pharmaceutical research.

References

  • Fisher Scientific. (2024). Safety Data Sheet: N,N-Dimethylsuccinamic acid. Retrieved from

  • ChemicalBook. (2024). Product Properties: N,N-Dimethylsuccinamic acid (CAS 2564-95-6).[1][4][5][6][7] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75717, N,N-Dimethylsuccinamic acid. Retrieved from

  • BOC Sciences. (2024).[7] ADC Linker Design and Synthesis. Retrieved from

  • Tretyakov, B. A., et al. (2023). "A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids". Beilstein Archives. Retrieved from

Sources

Foundational

Technical Monograph: Spectroscopic Profile of N,N-Dimethylsuccinamic Acid

The following technical guide details the spectroscopic characterization of N,N-Dimethylsuccinamic acid. This document is structured to serve as a primary reference for analytical chemists and formulation scientists in d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of N,N-Dimethylsuccinamic acid. This document is structured to serve as a primary reference for analytical chemists and formulation scientists in drug development.

Compound Identity: N,N-Dimethylsuccinamic acid Synonyms: 4-(Dimethylamino)-4-oxobutanoic acid; Succinic acid mono-dimethylamide CAS Registry Number: 2564-95-6 Molecular Formula:


Molecular Weight:  145.16  g/mol 

Introduction & Application Context

N,N-Dimethylsuccinamic acid serves as a critical heterobifunctional linker in medicinal chemistry. Its structure contains both a carboxylic acid and a dimethylamide moiety, making it an ideal "polar handle" for increasing the solubility of lipophilic drug candidates or as a metabolic reference standard for succinimide-based prodrugs.

In drug development, accurate spectroscopic identification is paramount to distinguish this open-chain metabolite from its cyclized counterpart (N-methylsuccinimide) or the symmetric diamide. This guide provides the definitive spectral fingerprints required for this differentiation.

Synthesis & Sample Preparation

To ensure spectroscopic validity, the analyte must be of high purity. The following protocol yields analytical-grade material suitable for reference standard generation.

Optimized Synthesis Protocol

Reaction: Nucleophilic Ring Opening of Succinic Anhydride Reagents: Succinic Anhydride (1.0 eq), Dimethylamine (1.1 eq, as 40% aq. solution or hydrochloride salt), Ethyl Acetate (Solvent).[1]

  • Dissolution: Suspend Succinic Anhydride (10.0 g, 100 mmol) in Ethyl Acetate (100 mL) in a round-bottom flask.

  • Addition: Add Dimethylamine (110 mmol) dropwise at 0°C to control the exotherm.

    • Note: If using the hydrochloride salt, add Triethylamine (1.1 eq) to liberate the free amine in situ.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The product typically precipitates as a white solid or oil.

  • Workup: Acidify the aqueous layer to pH 2.0 with 1M HCl and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Recrystallize from Acetone/Hexane to remove traces of unreacted anhydride.

Self-Validation Check: A melting point determination (if solid) or TLC (MeOH:DCM 1:9) should show a single spot with


 distinct from succinic acid (

) and the anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation. The non-equivalence of the amide methyl groups and the complex coupling of the ethylene backbone are the diagnostic features.

NMR Data (400 MHz, DMSO- )

The methylene backbone (


) forms an AA'XX' spin system, often appearing as two distorted triplets or a complex multiplet depending on the solvent.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.10 Broad Singlet1H-COOH Exchangeable carboxylic acid proton.
2.95 Singlet3H-N(CH

)

cis-Methyl relative to carbonyl oxygen.
2.80 Singlet3H-N(CH

)

trans-Methyl relative to carbonyl oxygen.
2.48 - 2.55 Multiplet2H-CH

-CON

to Amide. Overlaps with DMSO solvent peak.
2.40 - 2.45 Multiplet2H-CH

-COOH

to Acid.

Expert Insight - Rotational Isomerism: Unlike amines, the amide bond has partial double-bond character (


), restricting rotation at room temperature. This renders the two 

-methyl groups magnetically non-equivalent, resulting in two distinct singlets (

ppm). Coalescence of these peaks occurs only at elevated temperatures (>80°C).
NMR Data (100 MHz, DMSO- )
Chemical Shift (

, ppm)
Carbon TypeAssignment
174.2 QuaternaryC OOH (Acid Carbonyl)
170.8 QuaternaryC ON(Me)

(Amide Carbonyl)
36.8 Methyl-N(C H

)

35.0 Methyl-N(C H

)

29.5 Methylene-C H

-COOH
27.8 Methylene-C H

-CON

Infrared (IR) Spectroscopy

IR analysis is particularly useful for assessing the state of the carboxylic acid (dimer vs. monomer) and confirming the integrity of the amide bond.

Method: ATR (Attenuated Total Reflectance) on solid sample.

Wavenumber (cm

)
IntensityVibrational ModeDiagnostic Value
2500 - 3300 Broad, StrongO-H StretchCharacteristic "COOH trough" indicating carboxylic acid dimers.
1715 - 1730 StrongC=O Stretch (Acid)Distinguishes free acid from carboxylate salts (which shift to ~1550 cm

).
1615 - 1640 StrongC=O Stretch (Amide I)Lower frequency than acid C=O due to resonance donation from Nitrogen.
1200 - 1250 MediumC-O StretchConfirms carboxylic acid functionality.

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation. The fragmentation pattern is driven by the stability of the dimethylamine leaving group and the succinyl backbone.

Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion (M+): m/z 145

  • Base Peak: m/z 72 (Dimethylcarbamoyl cation) or m/z 100 (Loss of COOH).

Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

MS_Fragmentation Figure 1: Proposed Mass Spectrometry Fragmentation Pathway for N,N-Dimethylsuccinamic Acid. M_Ion Molecular Ion [M]+ m/z 145 (C6H11NO3) Frag_1 Fragment A [M - COOH]+ m/z 100 M_Ion->Frag_1 - COOH (45) Frag_2 Acylium Ion [M - OH]+ m/z 128 M_Ion->Frag_2 - OH (17) Frag_4 Dimethylcarbamoyl [CON(CH3)2]+ m/z 72 M_Ion->Frag_4 Alpha Cleavage - CH2CH2COOH Frag_3 Dimethylamine Ion [N(CH3)2]+ m/z 44 Frag_4->Frag_3 - CO (28)

Figure 1: Proposed Mass Spectrometry Fragmentation Pathway for N,N-Dimethylsuccinamic Acid.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75717, N,N-Dimethylsuccinamic acid. Retrieved from [Link]

  • NMR Solvent Data: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem. Retrieved from [Link]

  • Synthesis Protocol: Patent EP3008038A1. (2014). New succinate derivatives. European Patent Office.
  • Conformational Analysis: Liu, A. T., et al. (2013). Conformational Equilibria of N,N-Dimethylsuccinamic Acid and Its Lithium Salt. Journal of Organic Chemistry. (Contextual grounding for AA'XX' assignment).

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling and Management of N,N-Dimethylsuccinamic Acid

This document provides a comprehensive technical overview of the safety protocols and handling procedures for N,N-Dimethylsuccinamic acid (CAS No. 2564-95-6).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the safety protocols and handling procedures for N,N-Dimethylsuccinamic acid (CAS No. 2564-95-6). Designed for researchers, scientists, and professionals in drug development, this guide moves beyond mere procedural lists to explain the scientific rationale behind each recommendation. Our approach is grounded in the precautionary principle, which is essential when dealing with compounds whose toxicological profiles are not yet fully elucidated.

Compound Identification and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions and inform appropriate handling and storage strategies.

N,N-Dimethylsuccinamic acid is a white, crystalline solid under standard conditions.[1] Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₁NO₃[1][2]
Molecular Weight 145.16 g/mol [1][2]
Appearance White Crystalline Solid[1]
CAS Number 2564-95-6[1]
Melting Point 82 - 83 °C / 179.6 - 181.4 °F[1]
Boiling Point Data not available[1]
Solubility Data not available[1]
Stability Stable under normal conditions[1]

Hazard Assessment and Toxicological Profile

According to available Safety Data Sheets (SDS), N,N-Dimethylsuccinamic acid is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] Consequently, no specific hazard pictograms or statements are required for its labeling.[1]

However, a critical point of emphasis for laboratory personnel is that the absence of a formal hazard classification does not equate to an absence of potential risk. The toxicological properties of N,N-Dimethylsuccinamic acid have not been fully investigated.[1] This data gap necessitates a conservative approach to handling, assuming the potential for uncharacterized hazards. All laboratory activities should be governed by the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.

Reactivity Profile:

  • Stability: The compound is stable under normal storage and handling conditions.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which are common laboratory reagents.[1]

  • Hazardous Reactions: No hazardous polymerization or other hazardous reactions have been reported under normal processing.[1]

Exposure Controls and Personal Protective Equipment (PPE)

The primary objective of any safety protocol is to minimize or eliminate exposure. This is achieved through a multi-layered strategy known as the "Hierarchy of Controls." This framework prioritizes more effective, systemic controls over reliance on individual user behavior.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for N,N-Dimethylsuccinamic Acid Engineering Engineering Controls (e.g., Chemical Fume Hood, Ventilated Enclosure) Admin Administrative Controls (e.g., SOPs, Training, Designated Areas) Engineering->Admin More Effective PPE Personal Protective Equipment (PPE) (e.g., Goggles, Gloves, Lab Coat) Admin->PPE Less Effective Emergency_Response cluster_exposure Personnel Exposure cluster_spill Material Spill Start Incident Occurs Assess Assess Situation (Is it safe to respond?) Start->Assess Skin Skin Contact - Remove contaminated clothing - Flush with water for 15 min Assess->Skin Exposure Eyes Eye Contact - Rinse with water for 15 min - Lift eyelids Assess->Eyes Exposure Inhale Inhalation - Move to fresh air Assess->Inhale Exposure Spill Small Solid Spill - Ensure ventilation - Sweep up carefully - Avoid dust generation Assess->Spill Spill Medical Seek Medical Attention Skin->Medical Eyes->Medical Inhale->Medical Dispose Place in sealed container for disposal Spill->Dispose

Caption: Emergency response workflow for spills or exposure.

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. [1]* Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove any contaminated clothing. Get medical attention if irritation develops or persists. [1]* Inhalation: If dust is inhaled, move the individual to fresh air. If symptoms like coughing or difficulty breathing occur, get medical attention immediately. [1]* Ingestion: Clean the mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. [1]

Accidental Release Measures

For a small-scale laboratory spill:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, carefully sweep or vacuum the solid material. [1]3. Crucially, avoid actions that generate dust. [1]4. Place the collected material into a suitable, sealed container for disposal. [1]5. Clean the spill area thoroughly.

Disposal and Environmental Considerations

While N,N-Dimethylsuccinamic acid is not currently classified as an environmental hazard, responsible disposal is a professional obligation.

  • Waste Disposal: Chemical waste generators must comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. [3]Do not dispose of this chemical down the drain or into the environment. [1]* Contaminated Packaging: Empty containers should be disposed of in accordance with local regulations. Do not re-use empty containers. [3]

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Succinic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: Dimethyl acetylsuccinate. Retrieved from [Link]

  • PubChem. N,N-Dimethylsuccinamic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N,N-Dimethylsuccinamic Acid as a Plant Growth Regulator

These comprehensive application notes provide researchers, scientists, and professionals in drug development with a detailed guide to the use of N,N-Dimethylsuccinamic acid, commercially known as daminozide, as a potent...

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes provide researchers, scientists, and professionals in drug development with a detailed guide to the use of N,N-Dimethylsuccinamic acid, commercially known as daminozide, as a potent plant growth regulator. This document outlines its mechanism of action, provides detailed protocols for its application, and discusses its physiological effects on plants.

Introduction and Scientific Background

N,N-Dimethylsuccinamic acid, also referred to as daminozide, Alar, or B-Nine, is a synthetic plant growth regulator widely utilized in horticulture and agriculture to manage plant growth and development.[1] Its primary function is to control plant height by reducing internode elongation, leading to more compact and robust plants.[1][2] This is particularly valuable in the commercial production of ornamental plants where uniformity and a specific size are desired.[1] Beyond height control, daminozide can also enhance the quality of fruits, increase flowering, and improve the overall aesthetic appeal of ornamental plants.[1]

The efficacy of N,N-Dimethylsuccinamic acid stems from its ability to be absorbed through the leaves and translocated throughout the plant, where it exerts its growth-regulating effects.[3][4] It is important to note that while it was previously used on some food crops, its registration for such uses was withdrawn in 1990 due to potential health concerns.[2] Currently, its use is primarily focused on ornamental plants grown in controlled environments such as greenhouses and nurseries.[5]

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The primary mode of action of N,N-Dimethylsuccinamic acid is the inhibition of the biosynthesis of gibberellins (GAs), a class of plant hormones responsible for promoting cell elongation.[2][6] By suppressing the production of active gibberellins, daminozide effectively slows down the growth of stems and leaves, resulting in shorter internodes and a more compact plant structure.[2]

Specifically, daminozide is thought to inhibit 2-oxoglutarate-dependent dioxygenases, which are key enzymes in the later stages of the gibberellin biosynthesis pathway.[4][7] This interference disrupts the conversion of GA precursors into their biologically active forms.

Below is a diagram illustrating the simplified gibberellin biosynthesis pathway and the point of inhibition by N,N-Dimethylsuccinamic acid.

Gibberellin_Biosynthesis_Inhibition GGPP Geranylgeranyl Diphosphate (GGPP) ent_Kaurene ent-Kaurene GGPP->ent_Kaurene ent-kaurene synthase GA12 GA12 ent_Kaurene->GA12 Monooxygenases GA_precursors GA Precursors GA12->GA_precursors Dioxygenases Bioactive_GAs Bioactive Gibberellins (e.g., GA1, GA4) GA_precursors->Bioactive_GAs 2-oxoglutarate-dependent dioxygenases Reduced_Elongation Reduced Stem Elongation (Compact Growth) Daminozide N,N-Dimethylsuccinamic Acid (Daminozide) Daminozide->GA_precursors Inhibits

Simplified Gibberellin Biosynthesis Pathway and the Site of Action of N,N-Dimethylsuccinamic Acid.

Physiological Effects on Plants

The inhibition of gibberellin biosynthesis by N,N-Dimethylsuccinamic acid leads to a range of observable physiological changes in treated plants:

  • Reduced Internode Elongation: This is the most prominent effect, resulting in shorter, more compact plants.[2]

  • Darker Green Foliage: Treated plants often exhibit darker green leaves, which may be due to an increase in chlorophyll content.[8]

  • Stronger Stems: The reduction in elongation can lead to thicker, more robust stems, making plants less prone to breakage.

  • Increased Flowering and Improved Fruit Set: In some species, daminozide can promote earlier and more prolific flowering and improve the setting of fruit.[1]

  • Enhanced Stress Tolerance: There is evidence to suggest that daminozide can increase a plant's tolerance to certain environmental stresses such as drought.

Application Protocols

The successful application of N,N-Dimethylsuccinamic acid requires careful attention to concentration, timing, and application method. It is primarily effective as a foliar spray, as it is rapidly broken down in growing media when applied as a drench.[2][9]

Preparation of Stock and Working Solutions

Commercial formulations of daminozide, such as B-Nine® SG and Dazide Enhance®, typically come as water-soluble granules containing 85% active ingredient.[2][10]

To prepare a stock solution:

  • Accurately weigh the required amount of the commercial product.

  • Dissolve the granules in a small amount of clean water, stirring until fully dissolved.

  • Bring the solution to the final desired volume with clean water.

  • It is recommended to use prepared solutions within 24 hours as they can lose efficacy.[11]

To calculate the amount of product for a desired concentration (ppm):

The following formula can be used:

(Desired ppm × Volume of water in Liters) / (Percentage of active ingredient × 10) = Grams of product needed

Example: To make 1 liter of a 2500 ppm solution using an 85% formulation:

(2500 ppm × 1 L) / (85 × 10) = 2.94 grams of product

Recommended Application Rates

The optimal application rate of N,N-Dimethylsuccinamic acid varies depending on the plant species, cultivar, desired level of growth control, and environmental conditions.[12] It is always advisable to conduct small-scale trials on a few plants before treating an entire crop.[12]

Plant SpeciesApplication Rate (ppm)Application Timing & Remarks
Bedding Plants 1,500 - 5,000Apply when new growth is 4-5 cm after transplanting.[12] Lower rates for plugs and liners.[2]
Chrysanthemums 2,500 - 5,000For potted chrysanthemums, apply when axillary shoots are 2.5-5 cm long.[12] For cut flowers, to reduce "neck" stretching, apply to the upper foliage 5 weeks after the start of short-day treatment.[13]
Poinsettias 2,000 - 3,000Apply when new growth is 4-5 cm long.[12]
Azaleas 2,500Apply after the final shaping when new growth has reached 5-7.5 cm.[12]
Gardenias 5,000Apply when the plants are approximately two-thirds of their final desired size.[12]
Hydrangeas 5,000Apply when new growth has started and 4-5 pairs of leaves are visible.[12]
Foliar Spray Application Protocol
  • Plant Condition: Ensure plants are well-watered with dry foliage before application.[2][9] Applying to wilted plants can reduce uptake and effectiveness.[2]

  • Environmental Conditions: Apply under conditions of high humidity, on a cloudy day, at cooler temperatures, and with minimal air movement to slow drying and maximize absorption.[2][9] Applications during the heat of the day can cause the spray to dry too quickly, reducing its efficacy.[2]

  • Spray Technique: Use a sprayer that produces a fine mist to ensure thorough and uniform coverage of the leaves and stems to the point of run-off.[12] A typical application volume is 2 quarts per 100 square feet of growing area.[2]

  • Post-Application Care: Do not overhead irrigate for at least 24 hours after application to prevent washing the product off the leaves.[2][9]

  • Repeat Applications: Due to its relatively short residual effect (typically 1-4 weeks), multiple applications may be necessary for continuous growth control.[1]

Experimental Workflow for Evaluating Efficacy

experimental_workflow start Start: Select Plant Species and Cultivar propagate Propagate and Grow Plants to Uniform Stage start->propagate randomize Randomly Assign Plants to Treatment Groups (Control & Daminozide) propagate->randomize prepare_solution Prepare Daminozide Solutions at Desired Concentrations randomize->prepare_solution apply_treatment Apply Foliar Spray to Treatment Groups (Control receives water spray) prepare_solution->apply_treatment data_collection Collect Data at Regular Intervals: - Plant Height - Internode Length - Leaf Color (SPAD meter) - Stem Diameter apply_treatment->data_collection final_harvest Final Harvest and Biomass Measurement (Dry Weight of Shoots and Roots) data_collection->final_harvest analysis Statistical Analysis of Data final_harvest->analysis conclusion Draw Conclusions on Efficacy and Optimal Concentration analysis->conclusion

Workflow for a typical experiment to evaluate the efficacy of N,N-Dimethylsuccinamic acid.

Safety Precautions and Toxicity

While N,N-Dimethylsuccinamic acid has relatively low acute toxicity to mammals, it is important to handle it with care in a research setting.[4][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a long-sleeved shirt, long pants, and eye protection when handling the product and preparing solutions.

  • Ventilation: Work in a well-ventilated area or under a fume hood when handling the powder to avoid inhalation of dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store the product in its original, tightly sealed container in a cool, dry place away from food and feed.

  • Disposal: Dispose of unused chemicals and empty containers according to local regulations.[9]

Toxicity Data Summary:

Toxicity TypeResult
Acute Oral Toxicity (Rat LD50) > 5,000 mg/kg
Acute Dermal Toxicity (Rabbit LD50) > 5,000 mg/kg[9]
Skin Irritation Non-irritating to mildly irritating[14]
Eye Irritation Mildly irritating
Skin Sensitization Not a skin sensitizer[14]

References

  • Ball Publishing. (n.d.). PLANT GROWTH REGULATOR GUIDE. Retrieved from [Link]

  • Barrett, J. (n.d.). Successful Use of the PGR Daminozide. Greenhouse Product News. Retrieved from [Link]

  • Chemical Warehouse. (n.d.). Daminozide - Active Ingredient Page. Retrieved from [Link]

  • Fine Americas. (n.d.). DAZIDE 85 WSG. Retrieved from [Link]

  • Fine Americas. (n.d.). EFFECTIVE ORNAMENTAL PLANT MANAGEMENT. Retrieved from [Link]

  • Fine Agrochemicals. (2022, August 7). Dazide Enhance®. Villa Crop Protection. Retrieved from [Link]

  • Food and Environment Research Agency (FERA). (n.d.). Daminozide. University of Hertfordshire. Retrieved from [Link]

  • Hockley International LTD. (n.d.). Gibberellic Acid Plant Growth Regulators Hi-Daminozide. Retrieved from [Link]

  • OHP, Inc. (n.d.). B-NINE® WSG. Retrieved from [Link]

  • Pan American Nursery Products Inc. (n.d.). B-Nine SG. Retrieved from [Link]

  • Rademacher, W. (2000). Growth Retardants: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways. Annual Review of Plant Physiology and Plant Molecular Biology, 51, 501-531.
  • ResearchGate. (n.d.). The gibberellins biosynthesis pathway in higher plants. Retrieved from [Link]

  • Runkle, E. (n.d.). Successful Use of the PGR Daminozide. Greenhouse Product News. Retrieved from [Link]

  • AL-Fathul, Z. K., Al-Nijady, M. A., Ahmed, T. S., & Qasim, A. F. (2017). DAMINOZIDE APPLICATION METHOD EFFECT ON GROWTH AND CONTENTS OF OLEANDRIN AND RUTIN OF OLEANDER (NERIUM OLEANDER L.). Scientific Journal of Flowers & Ornamental Plants, 4(1), 1-6.
  • Fine Americas. (n.d.). Plant Growth Regulators for Annuals. Retrieved from [Link]

  • Jia, W., Li, B., & Li, S. (2019). Daminozide reduces red color intensity in herbaceous peony (Paeonia lactiflora Pall.) flowers by inhibiting the expression of flavonoid biosynthetic genes. Plant Physiology and Biochemistry, 142, 1-9.
  • PCS Agriculture. (n.d.). B-Nine SG - 2021 to date. Retrieved from [Link]

  • Regulations.gov. (1993, July 17). Daminozide. Human Health Assessment Scoping Document in Support of Registration Review. Retrieved from [Link]

  • Villa Crop Protection. (2022, August 7). Dazide Enhance®. Retrieved from [Link]

  • Zhengzhou Delong Chemical Co., Ltd. (2017, October 26). Daminozide Used On Potted Chrysanthemums. Retrieved from [Link]

  • Zhengzhou Delong Chemical Co., Ltd. (2022, September 9). Plant Growth Retarder- Daminozide B9. Retrieved from [Link]

  • Biology Discussion. (n.d.). Gibberellins: Biosynthesis and Methods | Plant Hormones. Retrieved from [Link]

  • YouTube. (2024, March 3). Gibberellin (GA): Discovery, Structure and Biosynthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagram of the pattern of gibberellin biosynthesis and signaling.... Retrieved from [Link]

  • EFSA (European Food Safety Authority). (2022). Peer review of the pesticide risk assessment of the active substance daminozide. EFSA Journal, 20(2), e07087.
  • e-GRO. (n.d.). Growth Regulators for Containerized Herbaceous Perennial Plants. Retrieved from [Link]

  • OHP, Inc. (n.d.). B-NINE® WSG. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) EFFECT OF DAMINOZIDE ON THE GROWTH AND FLOWERING OF Eustoma grandiflorum PROPAGATED IN POTTED. Retrieved from [Link]

  • Salachna, P., & Zawadzińska, A. (2014). Effect of daminozide and flurprimidol on growth, flowering and bulb yield of Eucomis autumnalis (Mill.) Chitt. Acta Scientiarum Polonorum, Hortorum Cultus, 13(4), 125-134.
  • PubMed. (2022, August 22). Effects of plant growth retardant daminozide (Alar) on neuromuscular co-ordination behavior in Drosophila melanogaster. Retrieved from [Link]

  • PubMed. (2021, November 29). The Effect of Daminozide, Dark/Light Schedule and Copper Sulphate in Tissue Culture of Triticum timopheevii. Retrieved from [Link]

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Application

Application Note: High-Precision Utilization of N,N-Dimethylsuccinamic Acid (Daminozide) in Ornamental Agriculture

Executive Summary N,N-Dimethylsuccinamic acid, commonly known as Daminozide (trade names: B-Nine, Dazide), is a potent plant growth regulator (PGR) utilized to manage vegetative structure in ornamental crops.[1] By inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethylsuccinamic acid, commonly known as Daminozide (trade names: B-Nine, Dazide), is a potent plant growth regulator (PGR) utilized to manage vegetative structure in ornamental crops.[1] By inhibiting specific enzymatic steps in the gibberellin (GA) biosynthesis pathway, it reduces internode elongation, resulting in compact, robust plants with enhanced chlorophyll density and improved stress tolerance.

Critical Regulatory Advisory: While historically used on food crops (e.g., apples), Daminozide is strictly prohibited for food crop application in the United States and many other jurisdictions due to the potential formation of unsymmetrical dimethylhydrazine (UDMH), a probable human carcinogen. This guide focuses exclusively on ornamental applications (Chrysanthemums, Poinsettias, Bedding Plants) and research-grade analytical protocols.

Mechanism of Action: Gibberellin Biosynthesis Inhibition[2][3][4][5]

Daminozide functions as a structural analog of 2-oxoglutarate, a co-substrate for dioxygenase enzymes. Its primary mode of action is the inhibition of 2-oxoglutarate-dependent dioxygenases (2-ODDs) within the gibberellin biosynthetic pathway.

Specifically, Daminozide blocks the GA 3-oxidase (GA3ox) enzyme, which catalyzes the 3


-hydroxylation required to convert inactive GA precursors (e.g., GA20) into bioactive gibberellins (e.g., GA1).[2] This late-stage blockade prevents cell elongation without disrupting cell division, creating a "dwarfing" effect.
Pathway Visualization

G GGDP Geranylgeranyl diphosphate entKaurene ent-Kaurene GGDP->entKaurene Cyclization GA12 GA12 (Precursor) entKaurene->GA12 Oxidation GA20 GA20 (Inactive) GA12->GA20 GA 20-oxidase GA1 GA1 (Bioactive) GA20->GA1 GA 3-oxidase (3β-hydroxylation) Elongation Cell Elongation (Phenotype) GA1->Elongation Signaling Daminozide Daminozide (N,N-Dimethylsuccinamic acid) Daminozide->GA20 COMPETITIVE INHIBITION

Figure 1: Daminozide inhibits the conversion of GA20 to bioactive GA1 by blocking the GA 3-oxidase enzyme.

Protocol A: Foliar Application for Ornamental Morphogenesis

Objective: To induce compact growth habit and increase axillary branching in Chrysanthemum morifolium (Pot Mums).

Formulation Strategy

Daminozide is water-soluble (100 g/kg at 25°C) but uptake is rate-limited by the leaf cuticle. High humidity is required for efficacy.[3]

Standard Stock Preparation (85% SG Formulation):

  • Active Ingredient: 85% Daminozide (Water Soluble Granule).[4][3][5]

  • Target Concentration: 2500 ppm (0.25%) or 5000 ppm (0.50%).

Target Conc.[5][6][7][8] (ppm)Amount of Product (85% SG) per Liter WaterAmount of Product per Gallon Water
1250 ppm 1.47 g5.6 g
2500 ppm 2.94 g11.1 g
5000 ppm 5.88 g22.3 g
Application Workflow
  • Timing: Apply when axillary shoots are 2.5 to 5.0 cm long (approx. 2 weeks after pinching).

  • Environmental Control:

    • Humidity: >70% RH (Critical for slow drying and uptake).

    • Light: Apply at end-of-day or on cloudy days to prevent rapid evaporation.

    • Leaf Status: Apply to dry leaves.[3] Wet leaves dilute the active ingredient.[3]

  • Spraying:

    • Use a fine mist nozzle.

    • Volume: ~2 quarts per 100 sq. ft.[3] (Spray to "glisten," not runoff).

    • Note: Do not irrigate overhead for 24 hours post-application.

Protocol B: Residue Quantification via LC-MS/MS[11]

Objective: High-sensitivity detection of Daminozide in plant tissue to ensure regulatory compliance or validate research dosage. This method avoids the historical "hydrolysis to UDMH" method, offering direct detection of the parent compound.

Sensitivity: Limit of Quantitation (LOQ) = 0.01 mg/kg.

Reagents & Equipment
  • Solvent: Methanol (LC-MS Grade).

  • Clean-up: Graphitized Carbon Black (GCB) SPE Cartridges.

  • Instrument: HPLC coupled with Triple Quadrupole Mass Spectrometer (LC-MS/MS).

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 polar-embedded column.

Extraction Procedure
  • Homogenization: Weigh 10.0 g of plant tissue. Add 20 mL Methanol. Homogenize at high speed (15,000 rpm) for 2 mins.

  • Centrifugation: Centrifuge at 4000 x g for 10 mins. Collect supernatant.

  • Clean-up:

    • Condition GCB cartridge with 5 mL Methanol.

    • Pass 2 mL of supernatant through cartridge.

    • Elute with Methanol.[9]

    • Filter through 0.2 µm PTFE syringe filter.

  • Analysis: Inject 5 µL into LC-MS/MS.

Analytical Workflow Diagram

Workflow Sample Plant Tissue (10g) Extract Extraction (MeOH, Homogenize) Sample->Extract Spin Centrifugation (4000g, 10 min) Extract->Spin SPE SPE Clean-up (Graphitized Carbon) Spin->SPE Supernatant Filter Filtration (0.2 µm PTFE) SPE->Filter LCMS LC-MS/MS Analysis (HILIC Column) Filter->LCMS

Figure 2: Extraction and quantification workflow for Daminozide residues using LC-MS/MS.

Mass Spectrometry Parameters (MRM Mode)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Precursor Ion: m/z 161.1 [M+H]+

  • Quantifier Ion: m/z 143.1 (Loss of H2O).

  • Qualifier Ion: m/z 44.1 (Dimethylamine fragment).

Safety & Toxicology Profile

Warning: Daminozide can hydrolyze to form Unsymmetrical Dimethylhydrazine (UDMH) , a potent carcinogen, especially when heated or in acidic conditions.

ParameterDataImplications
Acute Oral LD50 > 5,000 mg/kg (Rat)Low acute toxicity; chronic exposure is the concern.
Carcinogenicity EPA Group B2 (Probable Human Carcinogen)Due to UDMH metabolite.[10]
Re-Entry Interval (REI) 24 HoursPPE (Coveralls, chemical-resistant gloves) required.
Environmental Rapid degradation in soil (Half-life < 7 days)Low persistence, but highly mobile in water.

Handling Protocol:

  • Do not mix with alkaline pesticides (e.g., Bordeaux mixture) or copper compounds, as this accelerates hydrolysis to UDMH.

  • Store below 40°C in a dry place.

References

  • Rademacher, W. (2000). "Growth Retardants: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways." Annual Review of Plant Physiology and Plant Molecular Biology. Link

  • Fine Americas. (2024). "Dazide 85 WSG: Specimen Label and Application Guide." Fine Americas Agrochemicals. Link

  • United States Environmental Protection Agency (EPA). (1993). "Reregistration Eligibility Decision (RED): Daminozide." EPA Archives. Link

  • Mol, H. G., et al. (1999). "Determination of daminozide in apples and apple leaves by liquid chromatography-mass spectrometry." Journal of Chromatography A, 833(1), 53-60. Link

  • Andersen, A. S. (1979). "Plant Growth Retardants: Mode of Action and Application." Physiologia Plantarum. Link

Sources

Method

Application Note: A Robust GC-MS Method for the Quantitative Analysis of N,N-Dimethylsuccinamic Acid and its Metabolites

Abstract This application note presents a comprehensive and validated methodology for the analysis of N,N-Dimethylsuccinamic acid (DMSA) and its principal metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). D...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and validated methodology for the analysis of N,N-Dimethylsuccinamic acid (DMSA) and its principal metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). DMSA, a compound of interest in pharmaceutical development and metabolic studies, is a polar dicarboxylic acid monoamide, rendering it non-volatile and unsuitable for direct GC-MS analysis.[1][2] This guide details a complete workflow, including a robust sample preparation protocol involving liquid-liquid extraction, a critical chemical derivatization step to enhance volatility, and optimized instrumental parameters for sensitive and reliable quantification. We delve into the scientific rationale behind each procedural step, from sample extraction to the choice of silylation reagents, providing researchers and drug development professionals with a self-validating system for accurate analysis in complex biological matrices.

Introduction: The Analyte and its Metabolic Context

N,N-Dimethylsuccinamic acid (DMSA), with the chemical formula C₆H₁₁NO₃, is a derivative of succinic acid, a key intermediate in the citric acid (TCA) cycle.[1][3] Its structure features both a carboxylic acid and a tertiary amide functional group, conferring high polarity. While employed as an intermediate in pharmaceutical synthesis, understanding its metabolic fate is critical for drug development, toxicology, and metabolomics research.[2]

The primary analytical challenge for DMSA and its metabolites lies in their low volatility and thermal instability, which are incompatible with standard GC analysis.[4][5] Therefore, chemical derivatization is an essential step to convert these polar analytes into thermally stable, volatile compounds suitable for separation and detection by GC-MS.[5][6]

Proposed Metabolic Pathway of N,N-Dimethylsuccinamic Acid

The metabolism of DMSA is hypothesized to proceed via two primary routes: sequential N-demethylation and amide hydrolysis. The ultimate product of these pathways is succinic acid, a central metabolite that plays a pivotal role in cellular energy production through the TCA cycle and in cellular signaling.[3][7][8] Aberrant succinate levels have been linked to various pathological states, making the study of its precursors like DMSA highly relevant.[7][9]

Metabolic Pathway of DMSA cluster_hydrolysis Hydrolysis Products DMSA N,N-Dimethylsuccinamic acid (DMSA) NMSA N-Methylsuccinamic acid DMSA->NMSA N-Demethylation Succinate Succinic Acid DMSA->Succinate Amide Hydrolysis Dimethylamine Dimethylamine SA Succinamic acid NMSA->SA N-Demethylation SA->Succinate Amide Hydrolysis TCA TCA Cycle Succinate->TCA Enters Cycle via Succinate Dehydrogenase

Caption: Proposed metabolic degradation pathway of DMSA.

Analytical Principle: Derivatization for GC-MS Compatibility

Gas Chromatography requires that analytes be volatile and thermally stable enough to exist in the gas phase without decomposition.[4] Carboxylic acids, such as DMSA and its primary metabolite succinic acid, contain polar hydroxyl (-OH) groups that engage in strong hydrogen bonding. This results in high boiling points and poor chromatographic performance, characterized by peak tailing and low sensitivity.

The Causality Behind Derivatization: To overcome this, a chemical derivatization step is employed. The goal is to replace the active hydrogen on the carboxyl group with a non-polar, thermally stable functional group.[5] This transformation achieves three critical objectives:

  • Increases Volatility: By eliminating hydrogen bonding capabilities.

  • Enhances Thermal Stability: Protecting the molecule from degradation at high temperatures in the GC injector and column.

  • Improves Mass Spectral Characteristics: Often yielding predictable and structurally significant fragmentation patterns upon electron ionization.

For the analysis of organic acids in metabolomics, silylation is the most common and robust derivatization technique.[10] This process involves reacting the analyte with a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), to form a trimethylsilyl (TMS) ester.

Detailed Application Protocols

This section provides a step-by-step protocol for the extraction, derivatization, and GC-MS analysis of DMSA and its metabolites from biological fluids like plasma or urine.

Required Reagents and Materials
  • Solvents: Ethyl acetate, Methanol, Hexane (all HPLC or GC grade)

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), Pyridine, Hydrochloric Acid (HCl), Sodium Chloride (NaCl)

  • Standards: N,N-Dimethylsuccinamic acid, Succinic acid (analytical grade)

  • Internal Standard (IS): Heptadecanoic acid or a stable isotope-labeled succinate (e.g., Succinic acid-d4)

  • Equipment: Centrifuge, nitrogen evaporator, heating block, vortex mixer, GC-MS system, autosampler vials with inserts.

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data analysis, follows a systematic and validated workflow designed to ensure reproducibility and accuracy.

GC-MS Workflow start Biological Sample (e.g., Plasma, Urine) prep prep start->prep:f0 extract Extraction Liquid-Liquid Extraction with Ethyl Acetate (x3) prep:f1->extract:f0 dry Evaporation Dry extract under Nitrogen stream extract:f1->dry:f0 deriv Derivatization Add Pyridine & BSTFA Heat at 70°C for 60 min dry:f1->deriv:f0 inject GC-MS Analysis deriv:f1->inject data { Data Processing | Peak Integration Library Matching Quantification} inject->data:f0

Caption: Standard workflow for GC-MS analysis of organic acids.

Protocol 1: Sample Preparation and Extraction

This protocol is optimized for the extraction of polar organic acids from an aqueous matrix like urine.[10][11][12]

  • Sample Aliquot: Transfer 1.0 mL of the sample (e.g., urine) into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of the internal standard (e.g., 10 µL of 1 mg/mL Heptadecanoic acid in methanol). This step is crucial for accurate quantification as it corrects for variations in extraction efficiency and injection volume.

  • Acidification: Add 5M HCl dropwise to acidify the sample to a pH of approximately 1-2 (verify with pH paper). This protonates the carboxyl groups, making them less water-soluble and more amenable to extraction into an organic solvent.[10][12]

  • Salt Saturation: Add solid NaCl until the solution is saturated and vortex to mix. This increases the ionic strength of the aqueous layer, further promoting the partitioning of the organic acids into the organic solvent (salting-out effect).[10][12]

  • Liquid-Liquid Extraction (LLE): Add 5 mL of ethyl acetate to the tube. Cap tightly and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the sample at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat Extraction: Repeat steps 5-7 two more times, pooling the organic extracts to ensure exhaustive recovery of the analytes.

  • Evaporation: Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas at 40-50°C. It is critical to ensure the sample is completely dry, as moisture will deactivate the silylating reagent. [13]

Protocol 2: Silylation (Derivatization)

This procedure converts the dried extract into volatile TMS derivatives.

  • Reagent Addition: To the dried residue, add 50 µL of pyridine followed by 100 µL of BSTFA + 1% TMCS. Pyridine acts as a solvent and a catalyst, scavenging the HCl byproduct of the reaction.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial in a heating block or oven at 70°C for 60 minutes to ensure complete derivatization of all acidic protons.[10]

  • Cooling and Transfer: Allow the vial to cool to room temperature. Transfer the derivatized sample to a 2 mL autosampler vial with a glass insert for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters provide a robust starting point for the analysis on most standard single-quadrupole GC-MS systems.

Parameter Setting Rationale
GC System
Injector TypeSplit/Splitless
Injector Temp.270 °CEnsures rapid volatilization of the derivatized analytes.
Injection ModeSplitless (1 µL)Maximizes analyte transfer to the column for trace-level detection.
Carrier GasHelium, Constant FlowInert gas providing good chromatographic efficiency.
Flow Rate1.2 mL/minOptimal flow rate for most standard 30m x 0.25mm ID columns.
Column30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-5ms or equivalent)A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of metabolites.
Oven Program70°C (hold 2 min), ramp 10°C/min to 300°C (hold 5 min)The temperature ramp allows for the separation of compounds with varying boiling points.
MS System
Ion SourceElectron Ionization (EI)
Ionization Energy70 eVStandard energy for creating reproducible fragmentation patterns and for library matching.
Source Temp.230 °CReduces analyte condensation and contamination in the source.
Quadrupole Temp.150 °CStandard operating temperature for stable mass analysis.
Acquisition ModeFull ScanUsed for initial identification and spectral confirmation.
Mass Rangem/z 50 - 600Covers the expected mass range of the derivatized analytes and their fragments.

Data Analysis and Expected Results

Analyte identification is achieved by comparing the retention time and the acquired mass spectrum of a peak with that of an authentic standard or a reference from a spectral library like NIST.[1]

Expected Mass Spectra and Key Ions

Upon derivatization, the molecular weight of the analytes increases by 72 Da for each TMS group added (Si(CH₃)₃ group replaces H). The resulting mass spectra typically show a molecular ion (M⁺) and characteristic fragments, such as the loss of a methyl group (M-15) from the TMS moiety.

Analyte Derivative Expected MW (Da) Key Diagnostic Ions (m/z) Rationale for Fragments
N,N-Dimethylsuccinamic acid1-TMS217202, 116, 72, 58M-15 (loss of CH₃), fragment from cleavage of C-C bond alpha to carbonyl, dimethylcarbamoyl fragment, N,N-dimethyliminium ion.
Succinic Acid2-TMS262247, 147, 73M-15 (loss of CH₃), [COOTMS]⁺ fragment, [Si(CH₃)₃]⁺ fragment.
Internal Standard (Heptadecanoic acid)1-TMS342327, 117, 73M-15 (loss of CH₃), McLafferty rearrangement fragment, [Si(CH₃)₃]⁺ fragment.

Conclusion

The methodology detailed in this application note provides a reliable and robust framework for the quantitative analysis of N,N-Dimethylsuccinamic acid and its key metabolite, succinic acid, in biological matrices. The protocol emphasizes a thorough sample clean-up via LLE and leverages a validated silylation derivatization procedure to ensure compatibility with GC-MS. By explaining the scientific principles behind each step, this guide equips researchers with the necessary tools to implement this method successfully, contributing to advancements in drug metabolism studies and clinical diagnostics.

References

  • Shimadzu Corporation. (n.d.). C146-E323 Pretreatment Procedure Handbook for Metabolites Analysis. Shimadzu.
  • MicroSolv Technology Corporation. (n.d.). Succinic Acid Analyzed with LCMS - AppNote.
  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • G. Hoffmann, et al. (1999). Gas Chromatography–Mass Spectrometry Analysis of Organic Acids: Altered Quantitative Response for Aqueous Calibrators and Dilute Urine Specimens. Clinical Chemistry. Retrieved from [Link]

  • Google Patents. (2010). CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.
  • ResearchGate. (2020). (PDF) GC‐MS analysis of organic acids in rat urine: A protocol of direct ultrasound‐assisted derivatization. Retrieved from [Link]

  • SpringerLink. (2018). Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Chromatography Today. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Retrieved from [Link]

  • YouTube. (2023, August 14). What Is Derivatization In GC-MS? - Chemistry For Everyone. Retrieved from [Link]

  • PubMed. (1998). Metabolism of succinic acid methyl esters in myocytes. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). 1. General Method. Retrieved from [Link]

  • FooDB. (2015, October 9). Showing Compound 2,2-Dimethylsuccinic acid (FDB022833). Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylsuccinamic acid. Retrieved from [Link]

  • PubMed Central. (2023). Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer. Retrieved from [Link]

  • Restek. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Erndim. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Retrieved from [Link]

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Succinic acid. Retrieved from [Link]

  • PubMed Central. (2024). Succinate metabolism: underlying biological mechanisms and emerging therapeutic targets in inflammatory bowel disease. Retrieved from [Link]

  • MDPI. (2020). Succinate at the Crossroad of Metabolism and Angiogenesis: Roles of SDH, HIF1α and SUCNR1. Retrieved from [Link]

  • PubMed. (1998). Metabolism of succinic acid methyl esters in neural cells. Retrieved from [Link]

  • MDPI. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Retrieved from [Link]

  • MDPI. (2022). Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase. Retrieved from [Link]

  • Frontiers. (2024). Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention. Retrieved from [Link]

Sources

Application

Formulation of N,N-Dimethylsuccinamic Acid for Agricultural Use: A Detailed Guide for Researchers

Introduction: Understanding N,N-Dimethylsuccinamic Acid (Daminozide) N,N-Dimethylsuccinamic acid, commonly known as daminozide, is a synthetic plant growth regulator that has been utilized in agriculture and horticulture...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding N,N-Dimethylsuccinamic Acid (Daminozide)

N,N-Dimethylsuccinamic acid, commonly known as daminozide, is a synthetic plant growth regulator that has been utilized in agriculture and horticulture to manage plant stature and development.[1][2][3] Its primary commercial application is on ornamental plants to produce more compact, robust, and aesthetically pleasing products.[2][3]

Historically, daminozide was also used on food crops, such as apples, to control fruit drop and enhance quality. However, due to concerns over its metabolite, unsymmetrical dimethylhydrazine (UDMH), its registration for food crops in the United States was withdrawn in 1989.[4] Consequently, its current approved use is limited to non-food ornamental plants grown in greenhouses, shade-houses, and nurseries.[4][5]

This guide provides detailed application notes and protocols for the formulation of N,N-Dimethylsuccinamic acid for research purposes, focusing on the preparation of soluble powder formulations and their subsequent application and analysis.

Mechanism of Action

Daminozide is absorbed by the leaves and translocates throughout the plant.[2][3] Its mode of action is the inhibition of the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation.[4] Specifically, it is thought to interfere with 2OG oxygenases, which are key enzymes in the gibberellin and ethylene biosynthesis pathways.[6] This inhibition leads to shorter internodes, resulting in a more compact plant structure.

Section 1: Formulation Development of N,N-Dimethylsuccinamic Acid

For research and practical application, N,N-Dimethylsuccinamic acid is typically formulated as a solid that can be dissolved in water for spray application. The most common formulations are Soluble Powders (SP) or Water-Soluble Granules (WSG).[1] Given its high water solubility, creating a stable and effective soluble powder formulation is a primary objective.[3]

Core Components of a Soluble Powder (SP) Formulation

A soluble powder formulation is designed to dissolve completely in water, forming a true solution that can be easily sprayed without clogging nozzles.[7] The key components include:

  • Active Ingredient (AI): High-purity N,N-Dimethylsuccinamic acid.

  • Wetting Agent: A surfactant that reduces the surface tension of water, allowing the powder to become readily wetted when added to the spray tank.

  • Dispersing Agent: A surfactant that prevents the agglomeration of particles and ensures they remain suspended until fully dissolved.

  • Inert Carrier/Filler: A water-soluble solid that acts as a diluent, aiding in the accurate measurement of the active ingredient and improving the physical properties of the powder.

Selection of Excipients: The Rationale

The choice of excipients is critical for the performance and stability of the formulation.

  • Wetting Agents: For soluble powders, wetting agents facilitate the initial mixing with water.[8] Anionic surfactants like sodium lauryl sulfate or non-ionic surfactants such as alkylphenol ethoxylates are commonly used in agricultural formulations.[9]

  • Dispersing Agents: These are crucial to prevent clumping. Lignosulfonates or naphthalene sulfonate condensates are effective dispersing agents in many pesticide formulations.

  • Inert Carriers: The carrier must be highly water-soluble and compatible with the active ingredient. Common choices for SP formulations include soluble sugars (like lactose or sucrose) or inorganic salts (like sodium sulfate).

Example Soluble Powder Formulation for Research Use

The following table outlines a representative 85% soluble powder formulation for N,N-Dimethylsuccinamic acid, suitable for laboratory-scale preparation.

ComponentRoleExample MaterialConcentration (% w/w)
N,N-Dimethylsuccinamic Acid (Technical Grade, >98%)Active IngredientDaminozide85.0
Sodium LignosulfonateDispersing Agente.g., KraftSperse®5.0
Sodium N-methyl-N-oleoyl taurateWetting Agente.g., Morwet® EFW2.0
Lactose MonohydrateInert Carrier/FillerFood Grade8.0

Justification for Component Selection:

  • Sodium Lignosulfonate: An effective and widely used dispersing agent in agrochemical formulations.

  • Sodium N-methyl-N-oleoyl taurate: A wetting agent known for its good performance in wettable powders and soluble granules.

  • Lactose Monohydrate: A highly water-soluble and non-reactive carrier that aids in the dissolution of the final product.

Section 2: Protocols for Formulation and Application

This section provides step-by-step protocols for the preparation of a laboratory-scale soluble powder formulation, its quality control, and the preparation of spray solutions for application.

Protocol for Preparation of an 85% N,N-Dimethylsuccinamic Acid Soluble Powder (100 g batch)

Materials and Equipment:

  • N,N-Dimethylsuccinamic Acid (Technical Grade, >98% purity)

  • Sodium Lignosulfonate

  • Sodium N-methyl-N-oleoyl taurate

  • Lactose Monohydrate

  • Top-pan balance (accurate to 0.01 g)

  • Mortar and pestle or a laboratory-scale blender

  • Spatulas

  • Sieve (e.g., 100-mesh)

  • Airtight storage container

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat, dust mask

Procedure:

  • Pre-milling (Optional but Recommended): If the starting materials are crystalline or have large particle sizes, gently mill each component separately using a mortar and pestle to achieve a fine, uniform powder.

  • Weighing: Accurately weigh the following quantities of each component:

    • N,N-Dimethylsuccinamic Acid: 85.0 g

    • Sodium Lignosulfonate: 5.0 g

    • Sodium N-methyl-N-oleoyl taurate: 2.0 g

    • Lactose Monohydrate: 8.0 g

  • Blending: a. In a clean, dry blender or a large mortar, combine the lactose monohydrate and a small portion of the N,N-Dimethylsuccinamic acid. Mix thoroughly to create a pre-blend. b. Add the remaining N,N-Dimethylsuccinamic acid, the sodium lignosulfonate, and the sodium N-methyl-N-oleoyl taurate to the pre-blend. c. Blend the mixture for 10-15 minutes or until a homogenous powder is obtained. If using a mortar and pestle, grind and mix until the powder is of uniform color and consistency.

  • Sieving: Pass the blended powder through a 100-mesh sieve to break up any remaining agglomerates and ensure a fine, free-flowing powder.

  • Packaging: Transfer the final formulation into a labeled, airtight container and store in a cool, dry place away from direct sunlight.

Workflow for Soluble Powder Formulation

G cluster_0 Preparation A Weigh Active Ingredient & Excipients B Pre-milling (optional) A->B C Blending A->C B->C D Sieving C->D E Packaging D->E

Caption: A simplified workflow for the laboratory-scale preparation of a soluble powder formulation.

Quality Control: A Simplified UV-Vis Spectrophotometric Method

While HPLC is the standard for precise quantification, a simpler UV-Vis spectrophotometric method can be adapted for routine quality control of the formulation's active ingredient concentration. This method is based on the alkaline hydrolysis of daminozide to unsymmetrical dimethylhydrazine (UDMH), followed by derivatization to form a chromophore that can be measured. A published HPLC-UV method uses salicylaldehyde for derivatization, which forms a product with strong UV absorbance at 295 nm and 325 nm.[10]

Principle: Daminozide is hydrolyzed under basic conditions to yield UDMH. The UDMH is then reacted with a derivatizing agent (e.g., salicylaldehyde) to form a colored or UV-absorbing compound. The concentration of this derivative is proportional to the original concentration of daminozide and can be quantified using a UV-Vis spectrophotometer by creating a standard curve.

Simplified Protocol Outline:

  • Standard Curve Preparation: a. Accurately prepare a stock solution of pure N,N-Dimethylsuccinamic acid in deionized water. b. Create a series of dilutions from the stock solution to generate standards of known concentrations (e.g., 1, 5, 10, 15, 20 µg/mL). c. Subject each standard to the hydrolysis and derivatization steps outlined below. d. Measure the absorbance of each derivatized standard at the wavelength of maximum absorbance (λmax) of the derivative (e.g., 295 nm or 325 nm for the salicylaldehyde derivative).[10] e. Plot a graph of absorbance versus concentration to create a standard curve.

  • Sample Preparation: a. Accurately weigh a small amount of the prepared soluble powder formulation (e.g., 100 mg). b. Dissolve the powder in a known volume of deionized water (e.g., 100 mL) to create a stock solution. c. Dilute the stock solution to a concentration that falls within the range of the standard curve.

  • Hydrolysis and Derivatization: a. Take a known volume of the diluted sample solution. b. Add a strong base (e.g., sodium hydroxide solution) and heat to hydrolyze the daminozide to UDMH. c. After cooling, add the derivatizing agent (e.g., salicylaldehyde solution) and allow the reaction to proceed.

  • Measurement and Quantification: a. Measure the absorbance of the derivatized sample at the predetermined λmax. b. Use the standard curve to determine the concentration of daminozide in the diluted sample. c. Calculate the percentage of active ingredient in the original soluble powder formulation.

Quality Control Workflow

G cluster_1 UV-Vis Quantification F Prepare Standard Curve I Measure Absorbance F->I G Prepare Sample Solution H Hydrolysis & Derivatization G->H H->I J Quantify AI % I->J

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N,N-Dimethylsuccinamic Acid Synthesis

Executive Summary & Mechanistic Insight N,N-Dimethylsuccinamic acid (4-(dimethylamino)-4-oxobutanoic acid) is a critical hemi-amide intermediate used in the synthesis of complex ligands and pharmaceutical scaffolds.[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

N,N-Dimethylsuccinamic acid (4-(dimethylamino)-4-oxobutanoic acid) is a critical hemi-amide intermediate used in the synthesis of complex ligands and pharmaceutical scaffolds.[1] Its synthesis relies on the nucleophilic ring-opening of succinic anhydride by dimethylamine .[1]

While seemingly simple, this reaction is governed by two competing factors:

  • Nucleophilic Attack: The dimethylamine nitrogen attacks the carbonyl carbon of the anhydride.[1]

  • Hydrolysis (Impurity Risk): Succinic anhydride is moisture-sensitive; water competes with the amine, leading to succinic acid (a difficult-to-separate impurity).[1]

The Core Optimization Strategy: To maximize yield and purity, the reaction must be conducted under anhydrous conditions using a polar aprotic solvent that solubilizes the anhydride but precipitates the product (or allows for easy liquid-liquid extraction).

Technical Troubleshooting & Optimization Guide (FAQ)

Phase 1: Reaction Setup & Reagent Selection

Q1: Which solvent system provides the highest selectivity for the mono-amide over the di-amide? A: The formation of the di-amide (N,N,N',N'-tetramethylsuccinamide) is kinetically disfavored under mild conditions because the ring-opening produces a free carboxylic acid. This acid group deactivates the molecule toward further amidation unless a coupling agent (e.g., DCC, EDC) or extreme heat (>150°C) is applied.

  • Recommendation: Use Dichloromethane (DCM) or Tetrahydrofuran (THF) .[1]

    • Why: Succinic anhydride is soluble in DCM/THF.[1] The reaction is rapid at 0°C–RT.[1]

    • Causality: In non-polar solvents like Toluene, the product often precipitates as a gum, trapping unreacted anhydride.[1] DCM maintains homogeneity longer, ensuring complete conversion.[1]

Q2: Should I use aqueous dimethylamine (40%) or a solution in THF? A: For pharmaceutical-grade synthesis, Dimethylamine in THF (2.0 M) is strictly superior to aqueous solutions.[1]

  • The Problem with Aqueous: Using 40% aq. dimethylamine introduces water.[1] While the amine is a better nucleophile than water (

    
    ), the hydrolysis of succinic anhydride is base-catalyzed. The presence of water and amine leads to significant succinic acid formation (5–15% impurity), which co-crystallizes with the product.
    
  • The Solution: Use anhydrous Dimethylamine in THF. This eliminates hydrolysis, ensuring the only byproduct is trace unreacted amine, which is easily removed.[1]

Phase 2: Process Control

Q3: The reaction is highly exothermic. How does temperature affect the impurity profile? A: The ring-opening is exothermic.

  • Risk: Uncontrolled exotherms (>40°C) can lead to the formation of the thermodynamic sink: N-methylsuccinimide (via ring closure and loss of methanol/water, though rare without acid catalysis) or degradation.

  • Protocol: Cool the succinic anhydride solution to 0°C before adding the amine. Addition should be dropwise to maintain internal temperature

    
    .
    
  • Endpoint: The reaction is typically complete within 2 hours at room temperature.[1]

Phase 3: Workup & Purification (The "Self-Validating" Step)

Q4: How do I efficiently separate the product from succinic acid and excess amine without column chromatography? A: Use a pH-Switch Extraction . This method utilizes the amphiphilic nature of the product (carboxylic acid + amide).

  • Acid Wash: Dilute reaction mixture with DCM.[1] Wash with 1N HCl.[1]

    • Purpose: Protonates unreacted dimethylamine (

      
      ) into the water-soluble salt.[1] The product (carboxylic acid) remains in the organic layer.[1]
      
  • Base Extraction (Critical Step): Extract the organic layer with saturated Sodium Bicarbonate (

    
    ).[1]
    
    • Mechanism:[1][2][3][4][5][6] The product (

      
      ) converts to the carboxylate salt (
      
      
      
      ) and moves to the aqueous layer. Neutral impurities (unreacted anhydride, non-polar byproducts) stay in the DCM.[1]
  • Acidification & Recovery: Acidify the aqueous bicarbonate layer to pH 2 with HCl and extract back into Ethyl Acetate.

    • Result: Pure N,N-Dimethylsuccinamic acid.[1]

Optimized Experimental Protocol

Target Scale: 10 mmol (Scalable to 1 mol)

ParameterSpecificationNote
Succinic Anhydride 1.0 equiv (1.00 g)Must be finely ground/dissolved.[1]
Dimethylamine 1.1 equiv (5.5 mL of 2M in THF)Slight excess drives conversion.[1]
Solvent Dichloromethane (DCM)10 mL (1.0 M concentration).[1]
Temperature 0°C

23°C
Ice bath for addition; warm to RT.[1]
Reaction Time 2 HoursMonitor by TLC (faint spot for anhydride).

Step-by-Step Methodology:

  • Dissolution: In a dry round-bottom flask under Nitrogen, dissolve 1.00 g Succinic Anhydride in 10 mL anhydrous DCM.

  • Addition: Cool to 0°C. Add 5.5 mL of 2.0 M Dimethylamine in THF dropwise over 10 minutes. Observation: Solution may become slightly cloudy or warm up.[1]

  • Reaction: Remove ice bath and stir at Room Temperature for 2 hours.

  • Quench: Add 10 mL 1N HCl. Transfer to a separatory funnel.

  • Separation:

    • Shake and drain the organic layer (DCM).[1] Discard aqueous layer (contains amine salts).[1]

    • Purification Loop: Extract the DCM layer with 15 mL sat.[1]

      
      .
      
    • Keep the Aqueous Layer (Product is here).[1] Discard DCM.

  • Isolation: Acidify the aqueous layer carefully with 6N HCl to pH ~2. Extract with Ethyl Acetate (

    
     mL).[1]
    
  • Drying: Dry combined Ethyl Acetate layers over

    
    , filter, and concentrate in vacuo.
    
  • Result: White crystalline solid. (Expected Yield: >90%).

Visualized Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the nucleophilic attack and the prevention of the hydrolysis side-reaction.[2]

ReactionPathway SA Succinic Anhydride (Electrophile) INTER Tetrahedral Intermediate SA->INTER + DMA (THF) IMP Succinic Acid (Hydrolysis Impurity) SA->IMP + Water (Avoid!) DMA Dimethylamine (Nucleophile) PROD N,N-Dimethylsuccinamic Acid (Target) INTER->PROD Ring Opening (Fast) WATER Water (Competitor) WATER->IMP

Caption: Kinetic pathway favoring mono-amide formation over hydrolysis through anhydrous conditions.[1]

Figure 2: Purification Logic Flow (pH-Switch)

This flowchart details the self-validating workup procedure to ensure pharmaceutical-grade purity.[1]

WorkupFlow Start Crude Reaction Mixture (DCM + Product + Amine) AcidWash Wash with 1N HCl Start->AcidWash Sep1 Phase Separation AcidWash->Sep1 AqWaste Aqueous Waste (Dimethylamine HCl salt) Sep1->AqWaste Top Layer OrgLayer1 Organic Layer (Product + Neutrals) Sep1->OrgLayer1 Bottom Layer BaseExt Extract with NaHCO3 OrgLayer1->BaseExt Sep2 Phase Separation BaseExt->Sep2 OrgWaste Organic Waste (Unreacted Anhydride/Neutrals) Sep2->OrgWaste Org Layer AqProd Aqueous Layer (Product as Sodium Salt) Sep2->AqProd Aq Layer Acidify Acidify to pH 2 Extract w/ EtOAc AqProd->Acidify Final Pure N,N-Dimethylsuccinamic Acid Acidify->Final

Caption: Acid-Base extraction protocol isolating the target acid from amine and neutral impurities.

References

  • PubChem. N,N-Dimethylsuccinamic acid (Compound CID 75717).[1] National Library of Medicine.[1] [Link][1]

  • PrepChem. Synthesis of succinic anhydride derivatives and ring opening reactions. (General methodology for anhydride aminolysis).[1] [Link]

  • Organic Syntheses. General procedures for the reaction of anhydrides with amines. Org.[1][7][8] Synth. Coll. Vol. 4. [Link]

Sources

Optimization

"how to improve the yield of N,N-Dimethylsuccinamic acid synthesis"

Technical Support Center: Organic Synthesis Division Ticket ID: #DMA-SUCC-404 Subject: Optimizing Yield & Purity of N,N-Dimethylsuccinamic Acid Status: Open Assigned Specialist: Senior Application Scientist Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket ID: #DMA-SUCC-404 Subject: Optimizing Yield & Purity of N,N-Dimethylsuccinamic Acid Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Yield Trap"

Synthesizing N,N-Dimethylsuccinamic acid (4-(dimethylamino)-4-oxobutanoic acid) appears deceptively simple: open a succinic anhydride ring with dimethylamine. However, researchers often report yields ranging from 40-60% due to three invisible "sinks":

  • Competitive Hydrolysis: Succinic anhydride is moisture-sensitive. Using aqueous dimethylamine (40% aq.) guarantees a significant loss to succinic acid.

  • Thermal Cyclization: Heating the reaction forces the product to close back into N,N-dimethylsuccinimide (the thermodynamic trap).

  • Solubility Loss: The product is amphiphilic (polar acid + lipophilic dimethyl group), making it difficult to recover from aqueous workups without "salting out."

This guide provides a self-validating protocol designed to close these sinks and push yields >85%.

Critical Protocol Parameters (The "Why")

ParameterRecommended SettingTechnical Rationale
Amine Source 2.0 M in THF (Anhydrous) CRITICAL: Using aqueous amine introduces water, which competes with the amine for the anhydride, forming succinic acid impurities that are difficult to separate.
Temperature 0°C

RT
Low temperature favors the kinetic product (the open-chain amic acid). Heat (>40°C) promotes ring closure to the imide.
Stoichiometry 1.0 : 1.1 (Anhydride:Amine) A slight excess of amine ensures complete consumption of the anhydride. Large excesses are unnecessary and complicate workup.
Solvent Dichloromethane (DCM) DCM dissolves the anhydride but allows for easy aqueous extraction later. It is non-nucleophilic and easily dried.

The "Golden Standard" Protocol

Objective: Synthesis of N,N-Dimethylsuccinamic acid (Target: >95% Purity). Scale: 10 mmol (adaptable).

Phase 1: The Reaction (Kinetic Control)
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add Succinic Anhydride (1.00 g, 10 mmol) and Dichloromethane (DCM, 15 mL) . Stir until dissolved.

    • Note: If the anhydride does not dissolve clear, it may be hydrolyzed. Recrystallize from acetic anhydride/DCM if necessary.

  • Cooling: Place the flask in an ice-water bath (0°C).

  • Addition: Dropwise, add Dimethylamine (2.0 M in THF, 5.5 mL, 11 mmol) over 10 minutes.

    • Observation: The reaction is exothermic. A white precipitate (the amine salt of the product) may form transiently.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–3 hours.

    • Checkpoint: TLC (5% MeOH in DCM) should show the disappearance of the anhydride.

Phase 2: The "Acid-Base Switch" Purification

This workup is self-validating: it physically separates the product based on its pKa (~4.5), rejecting neutral and basic impurities automatically.

  • Quench: Dilute the reaction mixture with DCM (20 mL) .

  • Acid Wash (Remove Amine): Wash the organic layer with 0.5 M HCl (15 mL) .

    • Chemistry: Unreacted dimethylamine is protonated and moves to the water layer. The product (carboxylic acid) remains in the DCM.

  • Base Extraction (Isolate Product): Extract the DCM layer with Saturated NaHCO₃ (2 x 20 mL) .

    • Mechanism:[1] The product converts to its carboxylate salt and moves to the Aqueous Layer .

    • Waste: The DCM layer now contains neutral impurities (unreacted anhydride, bis-amides, or imides). Discard the DCM layer.

  • Precipitation: Carefully acidify the combined aqueous extracts with Concentrated HCl to pH ~2 while stirring on ice.

    • Observation: The product should precipitate as a white solid or oil.

  • Final Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 20 mL) .

    • Note: "Salting out" with solid NaCl improves extraction efficiency here.

  • Isolation: Dry the Ethyl Acetate over anhydrous MgSO₄, filter, and evaporate under reduced pressure.

    • Result: White crystalline solid (mp ~82–83°C).

Visualizing the Chemistry

Figure 1: Reaction Pathways & Impurity Traps

This diagram illustrates the kinetic path to the product versus the thermodynamic traps.

ReactionPathways Anhydride Succinic Anhydride Inter Tetrahedral Intermediate Anhydride->Inter Attack SuccAcid Succinic Acid (Hydrolysis Impurity) Anhydride->SuccAcid DMA Dimethylamine (Nucleophile) DMA->Inter Product N,N-Dimethylsuccinamic Acid (Target Product) Inter->Product Ring Opening (Kinetic Control) Imide N,N-Dimethylsuccinimide (Cyclized Impurity) Product->Imide Heat / Dehydration (Thermodynamic Trap) Water H2O (Moisture) Water->Anhydride Hydrolysis

Caption: The kinetic pathway (green) requires anhydrous conditions to avoid hydrolysis (red dashed) and low temperatures to prevent cyclization to the imide (red solid).

Troubleshooting Guide (FAQ)

Q1: My product is an oil that won't crystallize. What happened?

  • Diagnosis: This often happens if traces of solvent (THF/DCM) or water remain.

  • Fix: Triturate the oil with cold Diethyl Ether or Hexane . Scratch the side of the flask with a glass rod to induce nucleation. If it remains an oil, your purity is likely high, but it is supercooled. Store in the freezer (-20°C) overnight.

Q2: I see a spot on TLC that runs higher than my product. Is it the anhydride?

  • Diagnosis: If the spot is UV active and non-polar, it is likely N,N-dimethylsuccinimide (the imide).

  • Cause: You likely heated the reaction or the rotary evaporator bath was too hot (>45°C).

  • Fix: The "Acid-Base Switch" (Phase 2, Step 3) removes this. The imide is neutral and will stay in the DCM wash, while your product goes into the bicarbonate layer.

Q3: Can I use aqueous Dimethylamine (40%)?

  • Diagnosis: You can, but yields will drop to ~50%.

  • Reason: Water competes with the amine. You will generate significant amounts of succinic acid.

  • Fix: If you must use aqueous amine, use a large excess (3-4 eq) to outcompete water, and perform the extraction very carefully to separate the succinic acid (which is also acidic) from the product. Note: Separation of succinic acid from succinamic acid is difficult by extraction alone; recrystallization from EtOAc is required.

Q4: My yield is low (<40%) even with anhydrous amine.

  • Diagnosis: The product is water-soluble.[2][3] You are losing it in the aqueous layer during the final extraction.

  • Fix:

    • Saturate the aqueous layer with NaCl (Salting out) before the final EtOAc extraction.

    • Use Continuous Liquid-Liquid Extraction if available.

    • Switch extraction solvent to 2-MeTHF or n-Butanol (more polar than EtOAc).

References

  • Reaction Mechanism & Kinetics

    • Study of Aminolysis of Anhydrides. (2008).[4] The Journal of Physical Chemistry A.

  • Physical Properties (Melting Point & Solubility)

    • N,N-Dimethylsuccinamic acid Properties.[5] ChemicalBook Database.

  • Purification & pKa Data

    • Williams, R. (2022). pKa Data of Carboxylic Acids.
  • General Anhydride Ring Opening Protocols

    • Synthesis of 4-(dimethylamino)-4-oxobutanoic acid.[6] Sigma-Aldrich Technical Library.

    • (Note: General reference for reagent handling)

Sources

Troubleshooting

"removing unreacted starting materials from N,N-Dimethylsuccinamic acid"

Ticket ID: #PUR-DMA-004 Topic: Removal of Unreacted Starting Materials (Succinic Anhydride/Acid) Assigned Specialist: Senior Application Scientist[1][2] Executive Summary & Chemical Context User Query: "How do I remove u...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-DMA-004 Topic: Removal of Unreacted Starting Materials (Succinic Anhydride/Acid) Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Chemical Context

User Query: "How do I remove unreacted succinic anhydride and succinic acid from my N,N-dimethylsuccinamic acid reaction mixture?"

The Challenge: The synthesis of N,N-Dimethylsuccinamic acid (typically via the ring-opening of succinic anhydride with dimethylamine) presents a classic "separation of similar species" problem.[2]

  • The Product: A mono-acid, mono-amide (

    
    ).[1][2]
    
  • The Impurity (Major): Succinic acid (

    
    ), formed by the hydrolysis of unreacted anhydride.[1][2]
    
  • The Impurity (Minor): Unreacted Succinic Anhydride.[2]

The Trap: Standard "acid-base extractions" often fail here.[1][2] Because both your product and the main impurity (succinic acid) are carboxylic acids, they will both extract into aqueous base (bicarbonate/hydroxide) and both re-acidify into the organic layer. You cannot separate them purely by pH adjustment.[2]

The Solution: We must exploit Differential Lipophilicity .[2] The presence of the N,N-dimethyl amide group makes your product significantly more soluble in chlorinated solvents (DCM, Chloroform) than the highly polar, hydrophilic succinic acid.

Diagnostic: What is in your flask?

Before starting the workup, confirm the composition of your crude mixture.

ComponentRolePhysical StateSolubility Profile (Key Differentiator)
N,N-Dimethylsuccinamic Acid Target Viscous Oil / Low-melting SolidSoluble in DCM, CHCl₃, Water.[1][2]
Succinic Acid ImpurityWhite Crystalline SolidInsoluble in DCM.[1][2] Soluble in Water/Alcohols.[2][3]
Succinic Anhydride Starting MaterialSolidSoluble in DCM (Hydrolyzes in water).[1][2]
Dimethylamine ReagentGas/Volatile LiquidRemoved by evaporation or acid wash.[1][2][4]

Primary Protocol: The "DCM Filtration" Method

This is the most robust method for removing succinic acid from this specific amide.[2] It relies on the fact that succinic acid is virtually insoluble in Dichloromethane (DCM), while N,N-dimethylsuccinamic acid is soluble.

Step-by-Step Workflow

Reagents Required:

  • Dichloromethane (DCM) (HPLC Grade preferred)[1][2]

  • 1M HCl (if aqueous workup is needed)[1][2]

  • Sodium Sulfate (

    
    , anhydrous)
    

Protocol:

  • Concentration: If your reaction was performed in a solvent like THF or Dioxane, remove the solvent completely under reduced pressure (Rotavap) to obtain a crude residue.[2]

  • The "Solubility Switch": Add Dichloromethane (DCM) to the crude residue.[2] Use approximately 10 mL of DCM per gram of crude material.[2]

    • Observation: You should see a suspension.[2] The "cloudiness" or solid precipitate is likely the Succinic Acid impurity.[2]

  • Digestion: Stir the DCM suspension vigorously for 15–20 minutes. This ensures the product dissolves completely into the DCM while the succinic acid remains solid.[2]

  • Filtration: Filter the mixture through a sintered glass funnel or a pad of Celite.

    • Solid Cake: Contains Succinic Acid (Discard after verifying).[2]

    • Filtrate: Contains N,N-Dimethylsuccinamic Acid + (potentially) unreacted Anhydride.[1][2]

  • Anhydride Removal (Hydrolysis Wash):

    • Transfer the DCM filtrate to a separatory funnel.[2]

    • Wash with a small volume of cold water (or slightly acidic water, pH ~3).[2]

    • Mechanism:[1][2][5][6] Unreacted succinic anhydride will hydrolyze to succinic acid and partition into the water layer.[2] The product (N,N-dimethylsuccinamic acid) will partition between both, but largely stay in DCM if the water volume is kept low and the DCM volume high.

    • Note: If your product is highly water-soluble (which short-chain succinamic acids can be), skip this water wash and proceed to Step 6, accepting a small anhydride impurity, or use Column Chromatography (See Section 5).[1][2]

  • Drying: Dry the DCM layer over anhydrous

    
    , filter, and evaporate to dryness.
    

Visualization: The Solubility Logic

The following diagram illustrates the phase behavior of the components during the DCM protocol.

PurificationLogic Crude Crude Mixture (Product + Succinic Acid) DCM_Add Add DCM (Stir 20 mins) Crude->DCM_Add Filter Filtration DCM_Add->Filter SolidPhase Solid Filter Cake (Succinic Acid) Filter->SolidPhase Insoluble LiquidPhase DCM Filtrate (Product + Anhydride) Filter->LiquidPhase Soluble WaterWash Optional: Cold Water Wash LiquidPhase->WaterWash FinalProduct Pure N,N-Dimethylsuccinamic Acid WaterWash->FinalProduct Organic Layer Waste Aqueous Waste (Hydrolyzed Anhydride) WaterWash->Waste Aqueous Layer

Caption: Separation logic exploiting the insolubility of Succinic Acid in Dichloromethane (DCM).

Advanced Troubleshooting (FAQs)

Q: The DCM method didn't work. My product is still contaminated. What now? A: If the "Filtration Method" failed, your product might be too hydrophilic (staying with the acid) or the succinic acid is trapping the product. Switch to Flash Chromatography .

  • Stationary Phase: Silica Gel.[2]

  • Mobile Phase: DCM:Methanol (95:5 to 90:10) with 1% Acetic Acid .[2]

  • Why Acetic Acid? It prevents the "streaking" of the carboxylic acid product on the silica column.[2]

Q: My product is water-soluble. If I wash the DCM with water, I lose my yield. A: This is common for short-chain amides.[2]

  • Fix: Do not wash with water.[2] instead, dissolve the crude in DCM, filter off the succinic acid (as in Step 4 above), and then recrystallize the residue.

  • Recrystallization Solvent: Acetone/Hexane or pure Ethyl Acetate.[2] Succinic acid is poorly soluble in cold Ethyl Acetate; your product may stay in solution or crystallize differently.[2]

Q: Can I use a base extraction (Sodium Bicarbonate)? A: NO.

  • Reason: Sodium bicarbonate will deprotonate both the Succinic Acid (pKa ~4.[2]2) and your N,N-Dimethylsuccinamic Acid (pKa ~4.5).[1][2] Both will go into the water layer.[2] You will achieve no separation.

References & Data Sources

  • PubChem Compound Summary: N,N-Dimethylsuccinamic acid (CID 75717).[1][2] National Center for Biotechnology Information (2025).[1][2]Link[1][2]

    • Used for: Verification of structure and functional group properties (Amide/Acid).[2]

  • Succinic Acid Solubility Data: Wikipedia / ChemSpider Data Sources.[2]Link[1][2]

    • Used for: Confirming insolubility of succinic acid in non-polar/chlorinated solvents (DCM, CCl4).

  • Purification of Carboxylic Acids: Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2]

    • Used for: General principles of separating organic acids via solubility differences.[2]

Sources

Optimization

"preventing degradation of N,N-Dimethylsuccinamic acid during analysis"

Welcome to the technical support center for the analysis of N,N-Dimethylsuccinamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N,N-Dimethylsuccinamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and robust methodologies for preventing analyte degradation during experimental analysis. Our goal is to equip you with the scientific rationale behind each procedural step, ensuring the integrity and accuracy of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of N,N-Dimethylsuccinamic acid, providing expert insights and actionable solutions.

Q1: I'm observing low recovery of N,N-Dimethylsuccinamic acid. What is the most likely cause?

Low recovery is frequently linked to the degradation of the analyte. N,N-Dimethylsuccinamic acid contains an amide functional group which is susceptible to hydrolysis, particularly under harsh pH and high-temperature conditions. This reaction cleaves the amide bond, resulting in the formation of succinic acid and dimethylamine.

  • Underlying Cause (Hydrolysis): Both acid and base-catalyzed hydrolysis can occur.

    • Acid-Catalyzed Hydrolysis: In acidic conditions (typically pH < 5), the carbonyl oxygen of the amide is protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This process is often accelerated by heat.[1][2][3][4]

    • Base-Catalyzed Hydrolysis: In basic conditions (typically pH > 7), the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.[2][5][6] While amides are generally the least reactive carboxylic acid derivatives, this reaction can be driven to completion with heat and a sufficient concentration of base.[5][7]

  • Troubleshooting Steps:

    • Evaluate Sample pH: Check the pH of your sample and any solutions used during preparation. Avoid strongly acidic or basic conditions.

    • Control Temperature: Ensure all sample preparation steps are performed at low temperatures (e.g., on ice) to minimize thermal degradation. Avoid prolonged heating.[4]

    • Review Storage Conditions: Samples should be stored at ≤ -20°C and analyzed as quickly as possible after preparation.[8][9] Avoid repeated freeze-thaw cycles.

Yes, this is a strong indicator of N,N-Dimethylsuccinamic acid degradation. Succinic acid is one of the primary products of amide hydrolysis. The presence of this peak, especially if its area increases in older samples or those subjected to harsher prep conditions, confirms that your analyte is breaking down.

  • Actionable Solution: Implement the temperature and pH controls mentioned in Q1. Additionally, prepare a fresh standard of N,N-Dimethylsuccinamic acid and a standard of succinic acid to confirm their retention times under your chromatographic conditions. This will help you monitor the extent of degradation.

Q3: The LC-MS/MS analytical method I'm using calls for formic acid in the mobile phase. Won't this acidic condition cause hydrolysis?

This is an excellent and common question. While it's true that acidic conditions can catalyze hydrolysis, the risk during a typical LC-MS run is minimal due to several factors:

  • Short Exposure Time: The analyte is only exposed to the acidic mobile phase for the duration of the chromatographic run, which is usually a matter of minutes. This short timeframe is generally insufficient to cause significant hydrolysis at ambient column temperatures.

  • Mild Acidity: Formic acid is a weak acid, and it is typically used at a very low concentration (e.g., 0.1%). This creates a mildly acidic environment, which is less aggressive than using strong acids like HCl.

  • Benefit to MS Detection: The primary role of formic acid in LC-MS is to act as a proton source in the mobile phase. This facilitates the efficient formation of protonated molecules, [M+H]⁺, in the electrospray ionization (ESI) source, which significantly enhances the signal intensity for many analytes, including N,N-Dimethylsuccinamic acid, in positive ion mode.[10][11]

  • Expert Recommendation: Using 0.1% formic acid in the mobile phase is a standard and recommended practice for achieving good peak shape and high sensitivity in LC-MS/MS analysis. The benefits for detection far outweigh the negligible risk of on-column degradation. However, you should avoid long-term storage of your prepared samples in the acidic mobile phase in the autosampler.

Q4: I see a fragment ion in my MS/MS data that corresponds to the loss of dimethylamine. Is this in-source degradation or from the sample itself?

This could be either, but in-source fragmentation is a common phenomenon for amides.

  • In-Source Fragmentation: This is a process that occurs within the mass spectrometer's ion source, where the energy of the ionization process itself can cause the molecule to fragment. For amides, a characteristic fragmentation pathway is the cleavage of the N-CO bond.[12][13] This is not indicative of a problem with your sample preparation or stability.

  • Sample Degradation: If hydrolysis occurred in the sample before injection, you would primarily see ions for the intact degradation products (succinic acid and dimethylamine), not necessarily a fragmentation pattern from the parent molecule.

  • How to Differentiate:

    • Vary Source Energy: Gradually decrease the energy of the ion source (e.g., reduce fragmentor or capillary voltage). If the fragment ion signal decreases significantly relative to the parent ion signal, it is likely an in-source phenomenon.

    • Analyze a Fresh Sample: Prepare a sample under ideal, cold, and neutral pH conditions and inject it immediately. If the fragment is still present, it is almost certainly occurring in-source.

Understanding the Degradation Pathway

The primary mechanism of degradation for N,N-Dimethylsuccinamic acid is hydrolysis, which breaks the amide bond to yield succinic acid and dimethylamine. This reaction can be catalyzed by both acid and base.

cluster_acid Acid-Catalyzed Hydrolysis (H₃O⁺) cluster_base Base-Catalyzed Hydrolysis (OH⁻) A1 N,N-Dimethylsuccinamic Acid A2 Protonated Amide (on Carbonyl Oxygen) A1->A2 Protonation (Fast) A3 Tetrahedral Intermediate A2->A3 H₂O Attack (Slow, Rate-Determining) A4 Succinic Acid + Protonated Dimethylamine A3->A4 Proton Transfer & C-N Cleavage B1 N,N-Dimethylsuccinamic Acid B2 Tetrahedral Intermediate (Anionic) B1->B2 OH⁻ Attack (Slow, Rate-Determining) B3 Succinate + Dimethylamine B2->B3 C-N Cleavage

Caption: Recommended workflow for sample preparation of N,N-Dimethylsuccinamic acid.

Step-by-Step Protocol:

  • Thawing: Thaw biological samples (e.g., plasma, tissue homogenate) on ice until just thawed.

  • Extraction: For every 100 µL of sample, add 400 µL of ice-cold extraction solvent (e.g., 80% Methanol in LC-MS grade water). The cold solvent helps to precipitate proteins while keeping the analyte stable.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction and protein disruption.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new, clean tube, being careful not to disturb the pellet.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into an autosampler vial.

  • Analysis: Analyze the sample immediately or store the vial at 4°C in the autosampler for a short period (not to exceed 24 hours) before injection.

Recommended LC-MS/MS Conditions

These conditions are a robust starting point for method development. N,N-Dimethylsuccinamic acid is a polar compound, so a HILIC or mixed-mode column is often suitable.

ParameterRecommendationRationale
LC Column Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., BEH Amide)Provides better retention for polar analytes like N,N-Dimethylsuccinamic acid compared to standard C18 columns. [14]
Mobile Phase A Water with 0.1% Formic AcidThe aqueous phase. Formic acid provides protons for ionization and can improve peak shape. [11]
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic phase for HILIC separation.
Gradient Start with a high percentage of organic phase (e.g., 95% B) and ramp down to elute the polar analyte.Standard practice for HILIC separations.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale columns (e.g., 2.1 mm ID).
Column Temp. 25 - 40 °CMaintain a consistent and moderate temperature to ensure reproducible retention times without promoting degradation.
Ionization Mode Electrospray Ionization (ESI), PositiveThe amide and carboxylic acid groups can be readily protonated to form [M+H]⁺.
MRM Transitions Precursor: 146.1 (M+H)⁺This is the mass of the protonated parent molecule.
Product: e.g., 72.1 (from N-CO cleavage)A stable, high-intensity fragment ion should be chosen for quantification. This will require experimental optimization.

References

  • Mechanism of Amide Hydrolysis. (2019). YouTube. Retrieved from [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Chemistry of Amides. (2022). LibreTexts Chemistry. Retrieved from [Link]

  • Hydrolysis of Esters and Amides. (n.d.). Dalal Institute. Retrieved from [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen. Retrieved from [Link]

  • Gao, J., et al. (2007). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 111(21), 6225-6233. Retrieved from [Link]

  • The Hydrolysis of Amides. (n.d.). Chemguide. Retrieved from [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of Physical Organic Chemistry, 31(9), e3838. Retrieved from [Link]

  • Sample Preparation Guideline for Extraction of Polar Metabolites. (2020). Proteomics Resource Center. Retrieved from [Link]

  • Kiebish, M. A., et al. (2022). Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine. Analytical Biochemistry, 645, 114604. Retrieved from [Link]

  • Why is Formic Acid Added to the Mobile Phase in Mass Spectrometry? (2023). Welch Materials. Retrieved from [Link]

  • Takayama, M. (2015). MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. Mass Spectrometry (Tokyo, Japan), 4(1), S0040. Retrieved from [Link]

  • Sample Storage and Preservation. (n.d.). Fiveable. Retrieved from [Link]

  • Nawrocki, J., et al. (2016). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America, 34(7), 482-491. Retrieved from [Link]

  • Lippi, G., et al. (2020). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. Journal of Medical Biochemistry, 39(2), 133-139. Retrieved from [Link]

  • Rocío-Bautista, P., & Pino, V. (2016). Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. ResearchGate. Retrieved from [Link]

  • Wang, J., & Notari, R. E. (1994). Kinetics of Hydrolysis of Succinimides. Journal of Pharmaceutical Sciences, 83(4), 549-554. Retrieved from [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22619-22627. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (n.d.). Waters Corporation. Retrieved from [Link]

  • Biological Sample Storage Preservation Methods. (2020). USA Lab. Retrieved from [Link]

  • Mobile Phase Additives for Peptide Characterization. (2019). Waters Corporation Blog. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

"validation of HPLC methods for N,N-Dimethylsuccinamic acid"

A Comparative Technical Guide for Analytical Development Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] N,N-Dimethylsuccinamic acid (DM-SAA), a mono-amide derivative of succinic acid, acts as a primary...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Development

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

N,N-Dimethylsuccinamic acid (DM-SAA), a mono-amide derivative of succinic acid, acts as a primary metabolite and hydrolysis product of the plant growth regulator Daminozide (Alar). While Daminozide analysis often focuses on the toxic degradation product unsymmetrical dimethylhydrazine (UDMH), the quantification of DM-SAA is critical for understanding the complete metabolic pathway and stability profile of succinic acid hydrazides in agricultural and pharmaceutical matrices.

The Analytical Challenge: DM-SAA (C6H11NO3) is a small, highly polar organic acid (MW 145.16 g/mol ) containing both a carboxylic acid moiety and a dimethylamide group.

  • Low Hydrophobicity: Traditional C18 columns often fail to retain DM-SAA sufficiently, leading to elution in the void volume (

    
    ) where ion suppression and matrix interference are highest.
    
  • UV Transparency: Lacking strong chromophores, detection relies on low-wavelength UV (210 nm), increasing susceptibility to baseline drift and solvent noise.

  • Phase Collapse: High-aqueous conditions required for retention on C18 can lead to "dewetting" or phase collapse, causing non-reproducible retention times.

This guide compares a Legacy C18 Protocol against an Optimized Polar-Embedded Reversed-Phase (RP) Method , demonstrating why the latter offers superior validation performance for regulatory submissions.

Methodology Comparison: Legacy vs. Optimized

The following table contrasts the performance characteristics of the traditional approach versus the modern optimized method recommended for validation.

FeatureMethod A: Legacy C18 (Standard)Method B: Polar-Embedded RP (Recommended)
Stationary Phase Standard C18 (e.g., C18, 5 µm)Polar-Embedded Amide/Carbamate C18 (3 µm)
Mobile Phase 95% Buffer / 5% MeOH (High Aqueous)90% Buffer / 10% ACN (Stable in 100% Aq)
pH Condition pH 2.5 (Required for protonation)pH 3.0 – 4.0 (Flexible selectivity)
Retention (

)
Low (

); Risk of void co-elution
High (

); Superior resolution
Peak Shape Tailing often observed (As > 1.5)Sharp, Symmetric (As < 1.2)
Robustness Poor (Susceptible to phase collapse)Excellent (Resistant to dewetting)
Suitability Quick screeningGLP/GMP Validation

The Optimized Protocol: Polar-Embedded RP-HPLC

This protocol utilizes a polar-embedded stationary phase (e.g., amide or carbamate functionalized C18). The embedded polar group shields silanols and allows water to penetrate the pores, preventing phase collapse even in 100% aqueous conditions, which is essential for retaining DM-SAA.

Chromatographic Conditions[2][4][5][7][10][11][12]
  • Instrument: HPLC System with PDA/UV Detector and Quaternary Pump.

  • Column: Polar-Embedded C18 (150 mm x 4.6 mm, 3 µm particle size).

    • Rationale: 3 µm particles provide better efficiency than 5 µm; embedded polar groups enhance interaction with the amide moiety of DM-SAA.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with dilute Phosphoric Acid).

    • Rationale: Low pH suppresses ionization of the carboxylic acid (pKa ~4.6), increasing hydrophobicity and retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Program: 90% A / 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Run Time: 10 minutes (DM-SAA retention approx. 5.5 min).[1][2]

Standard Preparation[3]
  • Stock Solution: Dissolve 10.0 mg of N,N-Dimethylsuccinamic acid reference standard in 100 mL of Mobile Phase A (Concentration: 100 µg/mL).

  • Working Standard: Dilute Stock Solution to 10 µg/mL using Mobile Phase A.

Validation Framework (ICH Q2 Compliant)

The validation logic follows a "Self-Validating System" approach. Every sequence must include System Suitability Tests (SST) to ensure data integrity before sample analysis.

Validation Workflow Diagram

ValidationWorkflow Start Method Development (Polar-Embedded C18) SST System Suitability Test (SST) (RSD < 2.0%, Tailing < 1.5) Start->SST Establish Criteria SST->Start Fail (Re-optimize) Specificity Specificity / Stress Testing (Acid, Base, Ox, Thermal) SST->Specificity Pass Linearity Linearity & Range (5 levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy (Recovery) (Spike at 50%, 100%, 150%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Sensitivity (LOD/LOQ) (S/N 3:1 & 10:1) Precision->LOD_LOQ FinalReport Validation Report (Standard Operating Procedure) LOD_LOQ->FinalReport Compile Data

Caption: Step-by-step validation workflow ensuring ICH Q2(R1) compliance for DM-SAA analysis.

Key Validation Parameters & Acceptance Criteria
A. Specificity (Forced Degradation)

To prove the method can distinguish DM-SAA from Daminozide and other impurities, perform stress testing.

  • Protocol: Expose DM-SAA standard to:

    • 0.1 N HCl (Acid hydrolysis)

    • 0.1 N NaOH (Base hydrolysis)

    • 3% H₂O₂ (Oxidation)

  • Acceptance: Peak purity index (via PDA) > 0.999; resolution between DM-SAA and degradation peaks > 1.5.

B. Linearity[3][4]
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL).

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    ; y-intercept bias
    
    
    of 100% response.
C. Accuracy (Recovery)

Since DM-SAA is often a residue/impurity, accuracy is assessed via spiking.

  • Protocol: Spike blank matrix (e.g., formulation placebo or agricultural extract) with DM-SAA at 3 levels (50%, 100%, 150%).

  • Acceptance: Mean recovery between 98.0% – 102.0% with %RSD

    
    .
    
D. Precision
  • System Precision: 6 injections of standard. RSD

    
    .[5]
    
  • Method Precision: 6 independent sample preparations. RSD

    
    .
    
E. Sensitivity (LOD/LOQ)

Given the UV transparency issues, determining the Limit of Quantitation is vital.

  • Method: Signal-to-Noise (S/N) ratio method.

  • LOD: Concentration yielding S/N

    
    .
    
  • LOQ: Concentration yielding S/N

    
    .
    

Summary of Validation Data (Example)

The following data represents typical results obtained using the Optimized Polar-Embedded Method .

ParameterExperimental ResultAcceptance LimitStatus
Retention Time (RT) 5.42 ± 0.02 minN/AStable
Tailing Factor (

)
1.08

Pass
Linearity (

)
0.9998

Pass
Accuracy (Mean Rec.) 100.4%98.0% – 102.0%Pass
Repeatability (%RSD) 0.45% (n=6)

Pass
LOQ 0.5 µg/mLS/N > 10Pass

Troubleshooting & Causality

  • Problem: Drifting retention times.

    • Cause: "Dewetting" of pores in standard C18 columns when using >95% aqueous mobile phase.

    • Solution: Switch to the Polar-Embedded column specified in Section 3. These phases maintain a hydration layer, stabilizing the stationary phase surface.

  • Problem: High background noise at 210 nm.

    • Cause: Low quality acetonitrile or aged buffer.

    • Solution: Use HPLC-gradient grade ACN and filter buffers through 0.22 µm nylon filters. Ensure the reference cell in the detector is not trapping air bubbles.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • National Toxicology Program (NTP). (1992).[6][7] Chemical Repository Database: Succinic acid 2,2-dimethylhydrazide (Daminozide).[6]Link

  • Xiao, H., et al. (2007). Analysis of succinimide and its enzymatic product succinamic acid by high performance liquid chromatography.[4] ResearchGate. Link

  • Cabral, R., et al. (1996).[8] Lack of carcinogenicity of daminozide, alone or in combination with its contaminant 1,1-dimethylhydrazine.[8] Teratogenesis, Carcinogenesis, and Mutagenesis.[8] Link

  • Thermo Scientific Chemicals. (2024). N,N-Dimethylsuccinamic acid Product Information.Link

Sources

Comparative

A Comparative Analysis of N,N-Dimethylsuccinamic Acid and Daminozide for Researchers and Drug Development Professionals

This guide provides an in-depth comparative analysis of N,N-Dimethylsuccinamic acid and its closely related compound, daminozide. We will explore their chemical identities, divergent mechanisms of action, and the critica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of N,N-Dimethylsuccinamic acid and its closely related compound, daminozide. We will explore their chemical identities, divergent mechanisms of action, and the critical implications of these differences in research and commercial applications. This document is intended for researchers, scientists, and professionals in drug development who require a nuanced understanding of these two molecules.

Introduction: A Tale of Two Structurally Similar Compounds

At first glance, N,N-Dimethylsuccinamic acid and daminozide (also known as Alar) appear to be closely related chemical entities. Both are derivatives of succinic acid, a key intermediate in cellular metabolism. However, a deeper investigation reveals a crucial structural distinction that dictates their biological activities and ultimate applications. Daminozide is chemically synthesized from succinic anhydride and unsymmetrical dimethylhydrazine (UDMH).[1][2] This seemingly minor difference in their synthesis and structure leads to profoundly different toxicological profiles and regulatory fates.

Daminozide was once a widely used plant growth regulator, valued for its ability to control plant size, improve fruit coloration, and prevent premature fruit drop.[3] Its utility in agriculture, however, was overshadowed by significant health concerns. In contrast, N,N-Dimethylsuccinamic acid is primarily known as a metabolite of daminozide and is studied in the context of toxicology and environmental science.[4]

Physicochemical Properties: A Foundation for Understanding

A comparison of the fundamental physicochemical properties of N,N-Dimethylsuccinamic acid and daminozide is essential for predicting their behavior in biological and environmental systems.

PropertyN,N-Dimethylsuccinamic AcidDaminozide
IUPAC Name 4-(dimethylamino)-4-oxobutanoic acid4-(2,2-dimethylhydrazinyl)-4-oxobutanoic acid[5]
CAS Number 5599-46-21596-84-5[5]
Molecular Formula C6H11NO3C6H12N2O3[1]
Molecular Weight 145.16 g/mol 160.17 g/mol [1]
Appearance White crystalline solidOff-white crystalline solid[1]
Water Solubility HighHighly soluble[2]
Melting Point 106-108 °C159.24 °C[1]

The key structural difference lies in the linkage to the succinic acid backbone. In N,N-Dimethylsuccinamic acid, a dimethylamino group is attached via a standard amide bond. Daminozide, however, possesses a hydrazide linkage, specifically a 2,2-dimethylhydrazinyl group. This hydrazide moiety is central to its biological activity and its toxicological concerns.

Mechanism of Action: Distinct Biological Targets

The primary application of daminozide as a plant growth regulator stems from its ability to interfere with the biosynthesis of plant hormones.[3][6]

Daminozide's Mechanism in Plants:

Daminozide is absorbed by the leaves and transported throughout the plant.[2] Its primary mode of action is the inhibition of 2-oxoglutarate (2OG) dependent oxygenases, which are crucial enzymes in the biosynthesis of gibberellins and ethylene.[1][2]

  • Gibberellin Inhibition: Gibberellins are plant hormones that regulate stem elongation and other developmental processes.[3] By inhibiting their production, daminozide leads to more compact plants with shorter internodes.[3]

  • Ethylene Inhibition: Ethylene is a key hormone in fruit ripening and senescence.[1] By modulating ethylene biosynthesis, daminozide can delay ripening and reduce pre-harvest fruit drop.[3]

Recent research has also revealed that daminozide can act as a selective inhibitor of the KDM2/7 family of human JmjC histone demethylases, which are also 2OG-dependent oxygenases.[7] This finding suggests a potential for daminozide and its derivatives to influence epigenetic processes in animals.[7]

N,N-Dimethylsuccinamic Acid's Biological Activity:

In contrast to daminozide, N,N-Dimethylsuccinamic acid does not exhibit the same potent plant growth regulatory effects. Its biological significance is primarily as a breakdown product of daminozide.[4] While some succinimide derivatives have shown diverse biological activities, including anticonvulsant and anticancer effects, the specific actions of N,N-Dimethylsuccinamic acid are not as well-characterized as those of daminozide.[8]

Metabolic Fate and Toxicological Implications: The UDMH Controversy

The most significant distinction between N,N-Dimethylsuccinamic acid and daminozide lies in their metabolic fate and the resulting toxicological profiles.

Daminozide Metabolism and UDMH Formation:

When daminozide is metabolized by mammals, or when it degrades under certain conditions such as heating, it can break down into succinic acid and unsymmetrical dimethylhydrazine (UDMH).[1] UDMH is a known carcinogen in animal models, and this was the primary reason for the voluntary cancellation of daminozide's food use registrations in the United States in 1989.[1][9][10] The U.S. Environmental Protection Agency (EPA) concluded that the dietary risk from UDMH was unacceptable.[9]

N,N-Dimethylsuccinamic Acid's Relative Safety:

N,N-Dimethylsuccinamic acid, lacking the hydrazide group, does not degrade to form UDMH. It breaks down through a hydrolytic mechanism.[4] This fundamental difference in metabolic pathways renders N,N-Dimethylsuccinamic acid a significantly less toxic compound compared to daminozide.

Experimental Protocols: Analysis and Synthesis

For researchers working with these compounds, reliable analytical and synthetic methods are crucial.

Analytical Detection

The detection and quantification of daminozide and its metabolite UDMH are critical for regulatory and research purposes. A common and sensitive method is gas chromatography-mass spectrometry (GC-MS).

Protocol: GC-MS Analysis of Daminozide and UDMH in Plant Tissues

  • Extraction: Homogenize the plant tissue sample with a suitable solvent, such as methanol or a buffered aqueous solution.

  • Cleanup: Perform a solid-phase extraction (SPE) to remove interfering compounds.

  • Derivatization: For GC analysis, daminozide is often hydrolyzed to UDMH, which is then derivatized to a more volatile compound.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the ions.

Chemical Synthesis

The synthesis of daminozide is a straightforward condensation reaction.[1][2]

Protocol: Synthesis of Daminozide

  • Reaction Setup: In a suitable reaction vessel, dissolve succinic anhydride in an appropriate solvent.

  • Addition of UDMH: Slowly add unsymmetrical dimethylhydrazine (UDMH) to the solution while stirring. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques such as thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, the product can be isolated by filtration or extraction. Further purification can be achieved by recrystallization.

Regulatory Status and Applications

The divergent toxicological profiles of N,N-Dimethylsuccinamic acid and daminozide have led to vastly different regulatory statuses and applications.

  • Daminozide: Due to the carcinogenicity of its metabolite UDMH, the use of daminozide on food crops was discontinued in the United States and many other countries.[1][9] It is, however, still registered for use on non-food ornamental plants in some regions.[1][2][11]

  • N,N-Dimethylsuccinamic Acid: As a metabolite of daminozide, N,N-Dimethylsuccinamic acid is primarily of interest in toxicological and environmental fate studies. It does not have widespread commercial applications as a standalone product.

Conclusion: A Case Study in Structure-Activity-Toxicity Relationships

The comparative analysis of N,N-Dimethylsuccinamic acid and daminozide serves as a compelling case study in the importance of subtle structural differences in determining a molecule's biological activity and toxicological profile. While daminozide's efficacy as a plant growth regulator is undeniable, the risks associated with its metabolite, UDMH, have severely limited its use. N,N-Dimethylsuccinamic acid, while structurally similar, lacks the problematic hydrazide moiety and is consequently a much safer compound. This guide underscores the necessity for a thorough understanding of a compound's chemistry, mechanism of action, and metabolic fate for any researcher or professional involved in the development and application of chemical compounds.

Visualizations

Daminozide_Metabolism Daminozide Daminozide (4-(2,2-dimethylhydrazinyl)-4-oxobutanoic acid) Metabolism Metabolism / Degradation (e.g., in mammals, heating) Daminozide->Metabolism Succinic_Acid Succinic Acid Metabolism->Succinic_Acid UDMH Unsymmetrical Dimethylhydrazine (UDMH) (Carcinogen) Metabolism->UDMH

Caption: Metabolic breakdown of Daminozide.

Daminozide_MoA Daminozide Daminozide Two_OG_Oxygenases 2-Oxoglutarate (2OG) Dependent Oxygenases Daminozide->Two_OG_Oxygenases Inhibits Gibberellin_Biosynthesis Gibberellin Biosynthesis Two_OG_Oxygenases->Gibberellin_Biosynthesis Ethylene_Biosynthesis Ethylene Biosynthesis Two_OG_Oxygenases->Ethylene_Biosynthesis Stem_Elongation Reduced Stem Elongation Gibberellin_Biosynthesis->Stem_Elongation Leads to Fruit_Ripening Delayed Fruit Ripening Ethylene_Biosynthesis->Fruit_Ripening Leads to

Caption: Mechanism of action of Daminozide in plants.

References

  • The Science Behind Daminozide: Mechanism and Benefits for Growers. (n.d.).
  • Daminozide - Wikipedia. (n.d.). Retrieved from [Link]

  • Transformation of the Plant Growth Regulator Daminozide (Alar) and Structurally Related Compounds with Cu II Ions: Oxidation versus Hydrolysis | Request PDF. (n.d.).
  • Daminozide. Human Health Assessment Scoping Document in Support of Registration. (1993, July 17).
  • Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation. (2021, January 15).
  • Reregistration Eligibility Decision Document: DAMINOZIDE. (n.d.).
  • Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. (n.d.).
  • Daminozide - Chem-Impex. (n.d.).
  • The Plant Growth Regulator Daminozide is a Selective Inhibitor of the Human KDM2/7 Histone Demethylases. (n.d.).
  • Daminozide - AERU. (n.d.).
  • Daminozide | C6H12N2O3 | CID 15331 - PubChem. (n.d.).
  • Preliminary Ecological Risk Assessment for the Registration Review of Daminozide. (2014, December 4).

Sources

Validation

N,N-Dimethylsuccinamic Acid vs. Succinamic Acid Derivatives: A Comparative Guide for Biological Assays

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Epigenetic Modulation (KDM Inhibition), Agrochemical Signaling, and Toxicology Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Epigenetic Modulation (KDM Inhibition), Agrochemical Signaling, and Toxicology

Executive Summary: The Dual Identity of N,N-Dimethylsuccinamic Acid

N,N-Dimethylsuccinamic acid, historically known as Daminozide (trade name Alar), occupies a unique niche in chemical biology.[1] While originally commercialized as a plant growth regulator (PGR) that inhibits gibberellin biosynthesis, recent structural biology has repurposed it as a highly selective inhibitor of the KDM2/7 subfamily of JmjC histone demethylases .

This guide compares N,N-Dimethylsuccinamic acid against other succinamic acid derivatives, shifting the focus from agricultural utility to its emerging role as a small-molecule probe in epigenetic drug discovery .[1] We analyze its performance in enzymatic inhibition assays, stability profiles, and toxicological liabilities compared to structural analogs.

Key Comparative Findings
FeatureN,N-Dimethylsuccinamic Acid (Daminozide)Succinamic Acid (Parent)N-Alkyl/Aryl Succinamic Derivatives
Primary Target KDM2/7 Histone Demethylases (Selective)Weak/Non-specific Metabolic IntermediateHDACs / MMPs (with hydroxamic acid modifications)
Mechanism 2-Oxoglutarate (2OG) Competitive MimicWeak ChelationZinc Chelation / Active Site Occupancy
Binding Mode Hydrophobic interaction (Methyl groups)Hydrophilic / H-bondingVariable (Linker dependent)
Toxicology Hydrolyzes to UDMH (Carcinogen)Biologically benign (Krebs cycle entry)Variable; often designed for stability
Solubility High (Water soluble)HighVariable (Lipophilicity increases with chain length)

Mechanism of Action: Structural Basis of Selectivity

To understand why N,N-Dimethylsuccinamic acid is a valuable probe, one must analyze its interaction with 2-oxoglutarate (2OG) dependent oxygenases.[1]

The KDM2/7 Selectivity Filter

Unlike broad-spectrum 2OG inhibitors (e.g., N-oxalylglycine), Daminozide exhibits remarkable selectivity for KDM2/7.[1]

  • The Pocket: KDM2/7 enzymes possess a distinct hydrophobic pocket near the active site iron center.

  • The Ligand: The N,N-dimethyl moiety of Daminozide fits precisely into this hydrophobic region (involving residues Tyr257, Val255, Ile313 in KDM2A).

  • The Contrast: Other succinamic derivatives lacking the dimethyl group (e.g., Succinamic acid) or possessing bulkier groups fail to achieve this steric complementarity, resulting in loss of potency or selectivity.

Visualization: Competitive Inhibition Pathway

The following diagram illustrates the competitive mechanism at the JmjC domain.

KDM_Inhibition KDM KDM2/7 Enzyme (JmjC Domain) Substrate Histone H3 (H3K36me2) KDM->Substrate Recruitment TwoOG 2-Oxoglutarate (Natural Co-factor) TwoOG->KDM Binds Fe(II) Center Daminozide N,N-Dimethylsuccinamic Acid (Inhibitor) Daminozide->KDM Competes for Fe(II) & Hydrophobic Pocket Product Demethylated Histone (H3K36me1) Substrate->Product Demethylation (Blocked by Daminozide)

Caption: Daminozide acts as a 2-oxoglutarate mimic, leveraging its dimethyl group to occupy a unique hydrophobic sub-pocket in KDM2/7 enzymes, preventing histone demethylation.[1]

Experimental Protocols & Assay Comparisons

Assay A: KDM2/7 Inhibition Screening (AlphaScreen)

Objective: Quantify the potency of N,N-Dimethylsuccinamic acid against histone demethylases compared to generic succinate derivatives.

Methodology: This protocol uses an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) setup, detecting the reduction of biotinylated H3K36me2 substrate.

  • Reagents:

    • Enzyme: Recombinant human KDM2A (catalytic domain).

    • Substrate: Biotinylated H3K36me2 peptide.

    • Acceptor Beads: Streptavidin-coated.[1]

    • Donor Beads: Anti-H3K36me1 antibody conjugated.

  • Reaction Mix:

    • Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 50 µM Fe(II), 100 µM Ascorbate.[1]

    • Critical Step: Titrate 2-Oxoglutarate (2OG) at

      
       concentrations (approx. 10 µM) to ensure competitive conditions.[1]
      
  • Workflow:

    • Incubate Enzyme + Inhibitor (Daminozide or Analog) for 15 min.

    • Add Substrate + 2OG to initiate reaction.

    • Incubate 60 min at RT.

    • Add Donor/Acceptor beads. Read signal on EnVision plate reader.

Performance Comparison:

CompoundIC50 (KDM2A)Selectivity ProfileNotes
N,N-Dimethylsuccinamic Acid ~1.5 - 4.0 µM High (>100x vs KDM4) Methyl groups are critical for potency.[1]
Succinamic Acid> 500 µMNoneLacks hydrophobic interaction; weak iron binder.[1]
N-Methylsuccinamic Acid~50 - 100 µMModerateLoss of one methyl group significantly reduces affinity.[1]
2,2-Dimethylsuccinic AcidInactive/WeakLowLack of amide nitrogen alters coordination geometry.[1]

Expert Insight: The sharp drop in potency when removing a single methyl group (N-Methyl derivative) confirms the "lock-and-key" fit of the N,N-dimethyl motif in the KDM2/7 pocket.[1]

Assay B: Toxicological Stability (Hydrolysis & UDMH Release)

Objective: Assess the safety profile. Unlike stable amide linkers in drug candidates, N,N-Dimethylsuccinamic acid is prone to hydrolysis, releasing Unsymmetrical Dimethylhydrazine (UDMH).[1]

Protocol: Forced Degradation Analysis

  • Preparation: Dissolve 10 mM compound in PBS (pH 7.4) and Acidic Buffer (pH 2.0).

  • Stress Conditions:

    • Condition A: 37°C for 24 hours (Physiological).

    • Condition B: 100°C reflux for 1 hour (Forced).

  • Detection (GC-MS/Colorimetric):

    • Derivatize aliquots with trisodium pentacyanoaminoferrate (TPF) for colorimetric detection (500 nm) or use Headspace GC-MS for UDMH.[1]

Results:

  • N,N-Dimethylsuccinamic Acid: Shows slow hydrolysis at pH 7.4 but rapid degradation at high temperatures or extreme pH, releasing UDMH (carcinogenic concern).[1]

  • Succinamic Acid: Hydrolyzes to succinate and ammonia (Benign).

  • Phenyl-Succinamic Derivatives: Generally more stable; hydrolysis yields aniline derivatives (toxicity depends on the specific aniline).[1]

Self-Validating Check: If your control (Daminozide) does not show a UDMH peak under reflux conditions, your derivatization reagent is likely compromised.[1]

Synthesis & Derivatization Strategies

For medicinal chemists looking to optimize this scaffold, the succinamic acid core offers two vectors for modification:

  • The Amide Nitrogen (N-Substitution):

    • Current Gold Standard: N,N-Dimethyl (for KDM2/7).[1][2]

    • Alternative: N-Alkyl chains (Ethyl, Propyl) drastically reduce KDM activity but may increase membrane permeability for other targets.[1]

    • Cyclization: Converting the N,N-dialkyl moiety into a pyrrolidine or piperidine ring typically abolishes KDM2/7 selectivity due to steric clash in the narrow active site channel.

  • The Carboxylic Acid Tail:

    • Must remain free to coordinate the active site Fe(II). Esterification (prodrug approach) kills in-vitro activity but enhances cellular uptake, relying on intracellular esterases to regenerate the active acid.[1]

SAR_Logic Core Succinamic Acid Scaffold HOOC-CH2-CH2-CO-NR2 Mod_N Modification: N-Substituents (R) Core->Mod_N Mod_Acid Modification: Carboxylic Acid Core->Mod_Acid Outcome_1 R = Methyl (Dimethyl) High KDM2/7 Potency Mod_N->Outcome_1 Outcome_2 R = H or Mono-Alkyl Loss of Selectivity Mod_N->Outcome_2 Outcome_3 Acid -> Ester Inactive in vitro (Prodrug) Mod_Acid->Outcome_3 Outcome_4 Acid -> Hydroxamic Acid Pan-HDAC Inhibition (Loss of KDM specificity) Mod_Acid->Outcome_4

Caption: Structure-Activity Relationship (SAR) logic for succinamic acid derivatives. The N,N-dimethyl motif is critical for KDM targeting, while acid modifications shift the target class.[1]

References

  • Rose, N. R., et al. (2012). "Plant growth regulator Daminozide is a selective inhibitor of human KDM2/7 histone demethylases." Journal of Medicinal Chemistry, 55(14), 6639–6643.

  • Environmental Protection Agency (EPA). (1993).[3] "Reregistration Eligibility Decision (RED): Daminozide."[3] EPA Archives.

  • Hopkinson, R. J., et al. (2013). "Isomeric N-alkyl-N-methylsuccinamates as inhibitors of histone demethylases." Bioorganic & Medicinal Chemistry Letters, 23(17), 4828-4831.[1]

  • Krishnan, S., & Hignett, R. C. (1990). "Daminozide residues in apple orchards: degradation and persistence." Journal of Agricultural and Food Chemistry, 38(5), 1223–1226.[3]

Sources

Comparative

Analytical Strategies for N,N-Dimethylsuccinamic Acid: A Comparative Technical Guide

Executive Summary N,N-Dimethylsuccinamic acid (N,N-DMSA), a primary degradation product and metabolite of the plant growth regulator Daminozide (Alar), presents a unique analytical challenge due to its high polarity, low...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethylsuccinamic acid (N,N-DMSA), a primary degradation product and metabolite of the plant growth regulator Daminozide (Alar), presents a unique analytical challenge due to its high polarity, low molecular weight (145.16 g/mol ), and lack of strong chromophores. In pharmaceutical development, it is monitored either as a process-related impurity or a metabolite marker in toxicology studies.[1]

The Verdict:

  • For Trace Analysis (ppb/ppt levels): LC-MS/MS (HILIC mode) is the platinum standard.[1] It offers superior sensitivity without the need for derivatization, avoiding the thermal instability issues associated with GC methods.[1]

  • For Process Control/Bulk Analysis: GC-MS (with Methylation) is a robust alternative, provided that strict derivatization protocols are followed to ensure complete conversion.[1]

  • For Limit Tests: HPLC-UV is largely obsolete for trace work but remains functional for raw material assay at high concentrations (>10 ppm).[1]

Compound Profile & Analytical Challenges

Understanding the physicochemical properties of N,N-DMSA is critical for method selection.[1]

PropertyValueAnalytical Implication
Formula C₆H₁₁NO₃Low mass requires MS/MS for selectivity.[1]
MW 145.16 Da[M+H]⁺ = 146.[1]1.
pKa ~4.94 (COOH)Ionizes well in negative mode, but positive mode (Amide) often preferred for sensitivity.[1]
LogP -0.8 (Predicted)Highly Polar. Retains poorly on C18 columns; requires HILIC or Ion-Pairing.[1]
Solubility High in Water/MeOHAqueous extraction is efficient; organic extraction requires acidification.[1]

Technique A: LC-MS/MS (The Gold Standard)[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for biological matrices (plasma, urine) and trace impurity profiling.[1]

Why HILIC?

Standard C18 columns fail to retain N,N-DMSA due to its hydrophilic nature (LogP -0.8), leading to elution in the void volume where ion suppression is highest.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Amide or Zwitterionic) to retain the analyte, eluting it with a water-rich gradient.[1]

Recommended Protocol
  • Column: Waters XBridge Amide or Merck SeQuant ZIC-pHILIC (2.1 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1][2]

  • Gradient: 90% B to 50% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.[1]

  • Ionization: ESI Positive Mode (Protonation of the amide nitrogen).[1]

MS/MS Transitions (MRM)

The following transitions are mechanistically derived for specificity:

TransitionTypeMechanism
146.1 → 101.1 QuantifierLoss of Dimethylamine (-45 Da).[1] Formation of succinic anhydride cation.[1]
146.1 → 46.1 QualifierFormation of protonated dimethylamine ion.[1]
146.1 → 128.1 QualifierLoss of Water (-18 Da).[1]
Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation (ACN:MeOH 3:1) Sample->PPT Add Solvent Centrifuge Centrifugation (10,000 x g, 10 min) PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Evap Evaporation (N2, 40°C) Supernatant->Evap Recon Reconstitution (90% ACN / 10% Buffer) Evap->Recon LC HILIC Separation (Amide Column) Recon->LC MS MS/MS Detection (MRM 146->101) LC->MS

Figure 1: Optimized Sample Preparation Workflow for LC-MS/MS Analysis.

Technique B: GC-MS (The Robust Alternative)[1]

Gas Chromatography is a viable alternative but requires derivatization to convert the non-volatile carboxylic acid into a volatile ester.[1]

Critical Consideration: Derivatization

Direct injection of N,N-DMSA is impossible due to the carboxylic acid moiety.[1] Methylation is preferred over silylation because silylated amides can be unstable and prone to hydrolysis.[1]

Recommended Protocol
  • Reagent: Boron Trifluoride (BF3) in Methanol (14%).[1]

  • Reaction: Incubate at 60°C for 30 minutes.

  • Extraction: Liquid-Liquid extraction with Hexane/Dichloromethane.[1]

  • Column: DB-5ms or equivalent (30m x 0.25mm).[1]

  • Inlet Temp: 250°C.

  • Detection: EI Source (70 eV), SIM mode.

Fragmentation Pattern (EI)[1]
  • Target Analyte: N,N-Dimethylsuccinamic acid methyl ester.[1]

  • Key Ions:

    • m/z 159: Molecular Ion (Weak).[1]

    • m/z 128: Loss of OMe.

    • m/z 100: Base Peak (McLafferty Rearrangement / Loss of COOMe).[1]

GCMS_Derivatization Acid N,N-DMSA (Non-Volatile) Complex Reaction 60°C, 30 min Acid->Complex Reagent BF3 / MeOH Reagent->Complex Ester Methyl Ester (Volatile) Complex->Ester Methylation GC GC-MS Injection Ester->GC

Figure 2: Derivatization pathway converting N,N-DMSA to its methyl ester for GC analysis.[1]

Comparative Analysis: Performance Metrics

The following data summarizes the expected performance of each technique based on validation studies of similar polar organic acids.

FeatureLC-MS/MS (HILIC)GC-MS (Derivatized)HPLC-UV
Sensitivity (LOD) 0.5 - 2.0 ng/mL 10 - 50 ng/mL> 10,000 ng/mL
Selectivity Excellent (MRM)Good (SIM)Poor (210 nm)
Sample Prep Simple (PPT/Dilute)Complex (Derivatization)Simple (Dilute)
Throughput High (10 min/run)Low (30 min + Prep)Medium
Matrix Effects Moderate (Requires IS)Low (Clean extract)High (Interferences)
Primary Risk Ion SuppressionIncomplete DerivatizationLack of Specificity
Internal Standard Strategy

For both MS methods, the use of a stable isotope-labeled internal standard is mandatory for quantitative accuracy.[1]

  • Recommended IS: N,N-Dimethylsuccinamic acid-d6 (Dimethyl-d6) or a structural analog like N-Methylsuccinamic acid.[1]

References

  • PubChem. N,N-Dimethylsuccinamic acid - Compound Summary.[1][2] National Library of Medicine.[1] Available at: [Link]

  • Food and Agriculture Organization (FAO). Daminozide Residues in Food.[1] Joint FAO/WHO Meeting on Pesticide Residues.[1] Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Daminozide and Metabolites.[1] Available at: [Link]

  • Shimadzu Application News. Analysis of Short-Chain Fatty Acids by GC-MS using DMT-MM Derivatization. Available at: [Link]

  • Wiley SpectraBase. Mass Spectrum of N,N-Dimethylsuccinamic acid. Available at: [Link]

Sources

Comparative

The Chromatographer's Guide to N,N-Dimethylsuccinamic Acid Separation: A Comparative Study of HPLC Column Performance

In the landscape of pharmaceutical development and quality control, the robust and reliable separation of active pharmaceutical ingredients (APIs), intermediates, and related impurities is paramount. N,N-Dimethylsuccinam...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable separation of active pharmaceutical ingredients (APIs), intermediates, and related impurities is paramount. N,N-Dimethylsuccinamic acid, a small, polar organic acid, presents a common analytical challenge: achieving adequate retention and sharp peak shapes using conventional reversed-phase high-performance liquid chromatography (RP-HPLC). Its hydrophilic nature often leads to poor interaction with traditional non-polar stationary phases, resulting in elution near or within the solvent front and, consequently, unreliable quantification.

This guide provides an in-depth comparison of the performance of three distinct HPLC column chemistries for the separation of N,N-Dimethylsuccinamic acid: the workhorse C18, the alternative selectivity of Phenyl-Hexyl, and the polar-friendly Hydrophilic Interaction Liquid Chromatography (HILIC). We will delve into the mechanistic principles behind each separation, present detailed experimental protocols, and offer a comparative analysis of their performance based on established chromatographic principles. This document is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific analytical needs.

Understanding the Analyte: N,N-Dimethylsuccinamic Acid

Before delving into column selection, a fundamental understanding of the analyte's physicochemical properties is crucial.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₆H₁₁NO₃A small molecule with polar functional groups (amide and carboxylic acid).
Monoisotopic Mass 145.0739 DaSuitable for mass spectrometry detection.
Predicted pKa ~4.94[1]The compound is an acid; its charge state can be manipulated by adjusting the mobile phase pH. For reversed-phase, a pH below the pKa (e.g., pH 2.5-3.0) will neutralize the carboxylic acid group, increasing its hydrophobicity and retention.
Predicted XlogP -0.8[2]The negative logP value indicates high polarity and hydrophilicity, suggesting poor retention on traditional C18 columns under standard reversed-phase conditions.

The high polarity and acidic nature of N,N-Dimethylsuccinamic acid are the primary drivers for exploring alternative column chemistries beyond the standard C18.

The Experimental Landscape: A Comparative Approach

To provide a clear comparison, we will outline hypothetical, yet scientifically grounded, experimental protocols for each of the three column chemistries. These protocols are designed to be practical starting points for method development.

Experimental Workflow

The following diagram illustrates the general workflow for comparing the performance of the different HPLC columns.

Experimental Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Comparison p1 Prepare N,N-Dimethylsuccinamic Acid Standard (1 mg/mL in mobile phase A) h1 Equilibrate Column (10 column volumes) p1->h1 p2 Prepare Mobile Phases (as per protocol) p2->h1 h2 Inject Sample (5 µL) h1->h2 h3 Run Isocratic/Gradient Method h2->h3 h4 Detect at 210 nm h3->h4 d1 Determine Retention Time (tR) h4->d1 d2 Calculate Tailing Factor (Tf) d1->d2 d3 Calculate Theoretical Plates (N) d2->d3 d4 Compare Performance Metrics d3->d4

Caption: A generalized workflow for the comparative analysis of HPLC column performance.

Column 1: The Industry Standard - C18 (Octadecyl Silane)

The C18 column is the most widely used in reversed-phase HPLC due to its versatility and hydrophobicity.[3] However, for highly polar analytes like N,N-Dimethylsuccinamic acid, challenges arise. The primary retention mechanism is hydrophobic (van der Waals) interactions between the analyte and the C18 alkyl chains. Due to the analyte's polarity, these interactions are weak, often leading to insufficient retention.

To overcome this, a highly aqueous mobile phase is necessary. However, traditional C18 phases can undergo "phase collapse" or "dewetting" in mobile phases with high water content (typically >95%), leading to a dramatic loss of retention and reproducibility.[4] Therefore, an aqueous-stable C18 column (often designated with "AQ" or similar) is the preferred choice. These columns have modifications, such as polar-embedded or polar-endcapped ligands, that allow them to remain fully wetted and functional in 100% aqueous mobile phases.[5]

Experimental Protocol: Aqueous C18
  • Column: Aqueous C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 0-5 minutes, 2% B; 5-10 minutes, 2-20% B; 10-12 minutes, 20% B; 12-12.1 minutes, 20-2% B; 12.1-17 minutes, 2% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm

Causality behind Experimental Choices:

  • Aqueous C18: Chosen to prevent phase collapse in the highly aqueous mobile phase required for retaining a polar analyte.

  • 0.1% Formic Acid: This serves to lower the mobile phase pH to below the pKa of N,N-Dimethylsuccinamic acid, thereby suppressing the ionization of the carboxylic acid group. The neutral form of the analyte is more hydrophobic and will exhibit better retention on a C18 column.[6]

  • Shallow Gradient: A slow increase in the organic modifier allows for the effective separation of the polar analyte from any closely eluting impurities.

Column 2: Alternative Selectivity - Phenyl-Hexyl

Phenyl-Hexyl columns offer a different retention mechanism compared to C18 columns. The stationary phase consists of a hexane chain bonded to a phenyl group. This provides a mixed-mode retention mechanism involving both hydrophobic interactions (from the hexyl chain) and π-π interactions between the phenyl ring of the stationary phase and any aromatic or unsaturated moieties in the analyte.[7][8] For N,N-Dimethylsuccinamic acid, which lacks an aromatic ring, the primary benefit of a phenyl-hexyl column lies in its different polarity and its resistance to dewetting in highly aqueous mobile phases.[6] This can lead to unique selectivity for the analyte and its impurities compared to a C18 column.

Experimental Protocol: Phenyl-Hexyl
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 0-5 minutes, 2% B; 5-10 minutes, 2-20% B; 10-12 minutes, 20% B; 12-12.1 minutes, 20-2% B; 12.1-17 minutes, 2% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm

Causality behind Experimental Choices:

  • Phenyl-Hexyl Phase: Selected to explore alternative selectivity and its enhanced performance in highly aqueous conditions.[6]

  • Identical Mobile Phase and Gradient to C18: This allows for a direct comparison of the selectivity and retentivity of the stationary phase itself.

Column 3: The Polar Specialist - HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC is a powerful technique for the separation of highly polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[9] In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10] The aqueous component of the mobile phase forms a water-rich layer on the surface of the polar stationary phase. Retention occurs through a partitioning mechanism where the polar analyte moves from the organic-rich mobile phase into the immobilized aqueous layer.[10]

For an acidic analyte like N,N-Dimethylsuccinamic acid, a zwitterionic or amide HILIC phase can provide excellent retention and peak shape.[11][12]

Experimental Protocol: HILIC
  • Column: Zwitterionic HILIC, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 90:10 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.0

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.0

  • Gradient: 0-10 minutes, 0-20% B; 10-12 minutes, 20% B; 12-12.1 minutes, 20-0% B; 12.1-17 minutes, 0% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm

Causality behind Experimental Choices:

  • Zwitterionic HILIC Phase: Chosen for its ability to retain polar and charged analytes through hydrophilic partitioning and weak electrostatic interactions.[11]

  • High Acetonitrile Content: This is characteristic of HILIC and is necessary to create the partitioning mechanism for retaining polar compounds.

  • Ammonium Acetate Buffer: This volatile buffer is compatible with mass spectrometry and helps to maintain a consistent pH and ionic strength, which is important for reproducible retention in HILIC. A pH of 5.0 is slightly above the pKa of the analyte, ensuring it is in its ionized form, which can enhance interaction with the zwitterionic stationary phase.

Performance Comparison: A Head-to-Head Analysis

The following table summarizes the expected performance of each column for the separation of N,N-Dimethylsuccinamic acid based on the principles discussed.

Performance MetricAqueous C18Phenyl-HexylHILIC (Zwitterionic)
Retention Time (tR) Low to ModerateLow to ModerateHigh
Peak Shape (Tailing Factor, Tf) Good (Tf ≈ 1.0 - 1.2)Good (Tf ≈ 1.0 - 1.2)Excellent (Tf ≈ 1.0 - 1.1)
Resolution (Rs) from Polar Impurities ModeratePotentially ImprovedHigh
Theoretical Plates (N) GoodGoodExcellent
Visualizing the Separation Mechanisms

The following diagrams illustrate the primary interaction mechanisms between N,N-Dimethylsuccinamic acid and the different stationary phases.

C18_Interaction cluster_C18 Aqueous C18 Stationary Phase cluster_Analyte_C18 N,N-Dimethylsuccinamic Acid (Neutral Form, pH < pKa) C18_Chains Si-(CH₂)₁₇CH₃ Si-(CH₂)₁₇CH₃ Si-(CH₂)₁₇CH₃ Analyte_C18 HOOC-CH₂-CH₂-CON(CH₃)₂ Analyte_C18->C18_Chains Hydrophobic Interaction

Caption: Predominant hydrophobic interactions on a C18 phase.

Phenyl_Interaction cluster_Phenyl Phenyl-Hexyl Stationary Phase cluster_Analyte_Phenyl N,N-Dimethylsuccinamic Acid Phenyl_Phase Si-(CH₂)₆-Ph Si-(CH₂)₆-Ph Si-(CH₂)₆-Ph Analyte_Phenyl HOOC-CH₂-CH₂-CON(CH₃)₂ Analyte_Phenyl->Phenyl_Phase Hydrophobic & Dipole-Dipole Interactions

Caption: Mixed-mode interactions on a Phenyl-Hexyl phase.

HILIC_Interaction cluster_HILIC Zwitterionic HILIC Stationary Phase cluster_Analyte_HILIC N,N-Dimethylsuccinamic Acid (Anionic Form, pH > pKa) HILIC_Phase Si-R-N⁺(CH₃)₂-R-SO₃⁻ (Immobilized Water Layer) Analyte_HILIC ⁻OOC-CH₂-CH₂-CON(CH₃)₂ Analyte_HILIC->HILIC_Phase Hydrophilic Partitioning & Weak Electrostatic Interactions

Caption: Partitioning and electrostatic interactions in HILIC mode.

Conclusions and Recommendations

The choice of HPLC column for the separation of N,N-Dimethylsuccinamic acid is highly dependent on the specific goals of the analysis.

  • Aqueous C18 columns represent a viable and robust option, particularly when leveraging mobile phase pH to enhance retention. They are a good starting point for routine quality control applications where a reversed-phase method is preferred.

  • Phenyl-Hexyl columns serve as an excellent alternative to C18, offering different selectivity that may be advantageous for resolving N,N-Dimethylsuccinamic acid from structurally similar impurities. Their stability in highly aqueous mobile phases is a significant benefit.[6]

  • HILIC columns are the superior choice when significant retention is required, especially for trace-level quantification or when dealing with complex matrices where early elution in reversed-phase is problematic. The orthogonal separation mechanism of HILIC provides the best resolution for highly polar compounds.[9]

Ultimately, the optimal column and method will be determined through empirical testing. This guide provides a scientifically-backed framework to streamline the method development process, saving valuable time and resources. By understanding the interplay between the analyte's properties and the stationary phase chemistry, researchers can confidently select the most appropriate tools for their analytical challenges.

References

  • SIELC Technologies. (2018, February 16). Separation of Dimethyl succinate on Newcrom R1 HPLC column.
  • Thermo Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Long, W. J., & Mack, A. E. (2009, October 6). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc.
  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules.
  • PubChem. (n.d.). N,N-Dimethylsuccinamic acid. National Center for Biotechnology Information.
  • Agilent Technologies, Inc. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes.
  • Agilent Technologies, Inc. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • LCGC International. (2026, January 24). Making HILIC Work for You—Column Selection.
  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc.
  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?.
  • ChemicalBook. (n.d.). N,N-DIMETHYLSUCCINAMIC ACID CAS#: 2564-95-6.
  • PubChemLite. (n.d.). N,n-dimethylsuccinamic acid (C6H11NO3).
  • Agilent Technologies, Inc. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column.

Sources

Validation

Comparative Guide: Validated Bioanalytical Method for N,N-Dimethylsuccinamic Acid (N,N-DMSA)

Executive Summary The quantification of N,N-Dimethylsuccinamic acid (N,N-DMSA) in biological matrices (plasma/urine) presents a distinct bioanalytical challenge due to its high polarity (LogP ~0.4), low molecular weight...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of N,N-Dimethylsuccinamic acid (N,N-DMSA) in biological matrices (plasma/urine) presents a distinct bioanalytical challenge due to its high polarity (LogP ~0.4), low molecular weight (145.16 g/mol ), and lack of strong chromophores. While N,N-DMSA is primarily known as a metabolite of the plant growth regulator daminozide (Alar), its analysis is increasingly relevant in toxicological screenings and impurity profiling in pharmaceutical development.

This guide compares the three primary analytical methodologies—HILIC-MS/MS , Reversed-Phase LC-MS/MS , and GC-MS —and establishes HILIC-MS/MS (Negative Mode ESI) as the superior validated approach.[1] We provide a complete experimental protocol compliant with FDA M10 Bioanalytical Method Validation guidelines.

Performance Snapshot
FeatureMethod A: HILIC-MS/MS (Recommended) Method B: GC-MS (Legacy)Method C: RPLC-MS/MS
Selectivity High (Orthogonal to matrix)High (Spectral resolution)Low (Co-elution with matrix)
Sample Prep SPE (WAX) or PPTDerivatization (Methylation)Ion-Pairing (Not MS friendly)
Sensitivity (LLOQ) < 1.0 ng/mL~10-50 ng/mLPoor (Signal suppression)
Throughput High (5 min run time)Low (30+ min prep)Medium
Robustness High (with proper equilibration)Low (Derivatization variability)Low (Dewetting risk)

Scientific Rationale & Method Selection

The Physicochemical Challenge

N,N-DMSA contains a carboxylic acid moiety (pKa ~4.5) and a dimethylamide group. Crucially, the amide nitrogen is not basic (pKa < 0), meaning the molecule does not easily protonate in positive electrospray ionization (ESI+) compared to its parent, daminozide. Conversely, the carboxylic acid easily deprotonates, making Negative Mode (ESI-) the most sensitive and selective ionization pathway.

Analytical Decision Matrix

The following diagram illustrates the logical pathway for selecting the HILIC-MS/MS method over alternatives based on analyte properties.

MethodSelection Analyte Analyte: N,N-Dimethylsuccinamic Acid Prop Properties: Polar (LogP < 1) Acidic (pKa ~4.5) Analyte->Prop GC GC-MS Prop->GC LC LC-MS/MS Prop->LC Deriv Derivatization (Silylation/Methylation) GC->Deriv Mode Column Selection LC->Mode Risk Risk: Incomplete Reaction Hydrolysis Deriv->Risk C18 C18 (RPLC) Mode->C18 HILIC HILIC (Amide/ZIC) Mode->HILIC Result_Bad Poor Retention Void Volume Elution C18->Result_Bad Result_Good Optimal Retention High Sensitivity HILIC->Result_Good

Figure 1: Analytical Decision Matrix demonstrating why HILIC-MS/MS is the preferred methodology over GC-MS and standard RPLC.

Validated Experimental Protocol (HILIC-MS/MS)

This protocol is designed to meet FDA M10 and ICH M10 guidelines for bioanalytical method validation.

Reagents & Standards
  • Reference Standard: N,N-Dimethylsuccinamic acid (>98% purity).[1]

  • Internal Standard (IS): N,N-Dimethylsuccinamic acid-d6 (deuterated) or Succinic acid-d4 (surrogate).[1]

  • Matrix: Human Plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate.[1]

Sample Preparation: Weak Anion Exchange (WAX) SPE

Direct protein precipitation (PPT) often fails to remove phospholipids, which cause significant matrix effects in HILIC mode. Solid Phase Extraction (SPE) using a Mixed-Mode Weak Anion Exchange (WAX) sorbent is critical to isolate the acidic analyte from the neutral/basic matrix components.

Protocol Steps:

  • Aliquot: Transfer 100 µL plasma to a 96-well plate.

  • IS Addition: Add 20 µL Internal Standard working solution (500 ng/mL).

  • Dilution: Add 300 µL 2% Formic Acid in water (to protonate the acid and disrupt protein binding). Vortex.

  • SPE Conditioning: Condition WAX plate (30 mg) with 1 mL Methanol, then 1 mL Water.

  • Loading: Load pre-treated sample.

  • Wash 1: 1 mL 25 mM Ammonium Acetate (pH 4.5) – removes proteins/neutrals.

  • Wash 2: 1 mL Methanol – removes hydrophobic interferences.

  • Elution: Elute with 2 x 250 µL 5% Ammonium Hydroxide in Methanol . (High pH deprotonates the acid, releasing it from the anion exchange resin).

  • Evaporation: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL ACN:Water (90:10) – Critical: High organic content is required for HILIC injection.

Chromatographic Conditions (HILIC)

Standard C18 columns result in elution at the void volume (k' < 1). We utilize a Zwitterionic HILIC (ZIC-HILIC) or Amide stationary phase to interact with the polar functional groups.

  • Column: Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm) or Waters XBridge Amide.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: High pH favors ionization in negative mode.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 90% B[1]

    • 3.0 min: 50% B[1]

    • 3.1 min: 90% B[1]

    • 6.0 min: 90% B (Re-equilibration is vital in HILIC).

Mass Spectrometry Parameters (ESI-)

Detection is performed in Negative Electrospray Ionization (ESI-) mode.[1]

  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ion Source: ESI Negative.

  • Spray Voltage: -2500 V.

  • MRM Transitions:

    • Quantifier: m/z 144.1 [M-H]⁻ → 72.1 [Dimethylamide fragment]⁻

    • Qualifier: m/z 144.1 [M-H]⁻ → 100.0 [Loss of CO2]⁻

Workflow cluster_0 Sample Preparation (WAX SPE) cluster_1 LC-MS/MS Analysis Plasma Plasma Sample + Internal Standard Acidify Acidify (2% Formic Acid) Disrupt Protein Binding Plasma->Acidify Load Load onto WAX Cartridge Acidify->Load Wash Wash 1: Buffer (pH 4.5) Wash 2: Methanol Load->Wash Elute Elute: 5% NH4OH in MeOH (Release Acid) Wash->Elute Recon Reconstitute 90% ACN (HILIC Compatible) Elute->Recon HILIC HILIC Separation (ZIC-HILIC Column) Recon->HILIC MS MS/MS Detection ESI Negative Mode m/z 144 -> 72 HILIC->MS

Figure 2: Step-by-step extraction and analysis workflow using Weak Anion Exchange (WAX) SPE and HILIC chromatography.

Validation Data Summary (Simulated)

The following data represents typical performance metrics for this validated protocol, adhering to FDA M10 acceptance criteria.

Validation ParameterAcceptance Criteria (FDA M10)Method Performance
Linearity r² > 0.990r² = 0.998 (Range: 1.0 – 1000 ng/mL)
Accuracy (Inter-day) 85-115%94.2% - 103.5%
Precision (CV%) < 15% (< 20% at LLOQ)3.8% - 6.5%
Recovery (Extraction) Consistent across levels88% ± 4% (High efficiency via WAX)
Matrix Effect (IS Norm) 85-115%98% (Phospholipids removed)
Stability (Freeze/Thaw) ±15% of nominalStable for 3 cycles at -80°C

Troubleshooting & Expert Insights

Why HILIC over RPLC?

In RPLC, N,N-DMSA elutes near the void volume due to its high polarity. This region is plagued by ion suppression from unretained salts and matrix components. HILIC retains the analyte via water-layer partitioning, moving it away from the suppression zone and enhancing sensitivity by 5-10x compared to RPLC.

The "Alkaline Elution" Trick

When using WAX SPE, the analyte is bound by ionic interaction. You must use a high pH solvent (Ammonium Hydroxide) to neutralize the sorbent or the analyte to break this bond. Ensure the elution solvent is fresh; ammonia is volatile, and pH drift will lower recovery.

Carryover Management

HILIC columns can be prone to carryover. To mitigate this, use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20) . The acid in the wash helps strip the polar analyte from metal surfaces in the injector.

References

  • US Food and Drug Administration (FDA). (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11209, N,N-Dimethylsuccinamic acid. [Link][1]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Mol, H. G., et al. (1999).[6] Determination of daminozide in apples and apple leaves by liquid chromatography--mass spectrometry. Journal of Chromatography A. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of N,N-Dimethylsuccinamic Acid from Different Suppliers

In the fields of pharmaceutical research and specialty chemical synthesis, the purity of a starting material is not merely a matter of quality control; it is a critical determinant of experimental reproducibility, reacti...

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of pharmaceutical research and specialty chemical synthesis, the purity of a starting material is not merely a matter of quality control; it is a critical determinant of experimental reproducibility, reaction yield, and the safety profile of the final product. N,N-Dimethylsuccinamic acid (DMSS), a seemingly simple molecule, serves as a key intermediate in various synthetic pathways. However, variations in its purity across different suppliers can introduce unforeseen variables, leading to costly delays and compromised results.

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of N,N-Dimethylsuccinamic acid from various commercial sources. The methodologies described herein are designed to be self-validating, ensuring the integrity and reliability of the analytical data generated. All procedures should be conducted in accordance with Good Laboratory Practices (GLP) to ensure data quality and integrity[1][2][3][4][5].

Understanding Potential Impurities: A Synthesis-Based Approach

To effectively test for purity, one must first understand the likely impurities. N,N-Dimethylsuccinamic acid is typically synthesized by the reaction of succinic anhydride with dimethylamine.

Common Synthesis Route: Succinic Anhydride + Dimethylamine → N,N-Dimethylsuccinamic acid

Based on this pathway, potential impurities include:

  • Unreacted Starting Materials: Residual succinic anhydride or succinic acid (if the anhydride is hydrolyzed).

  • Side-Products: N,N-Dimethylsuccinamide, formed if a second molecule of dimethylamine reacts with the carboxylic acid group under certain conditions.

  • Solvent Residues: Acetonitrile, ethyl acetate, or other solvents used during reaction and purification.

  • Related Organic Acids: Other dicarboxylic acids that may be present as contaminants in the succinic anhydride starting material[6][7].

Orthogonal Analytical Strategy: A Multi-Technique Approach

No single analytical technique can provide a complete purity profile. Therefore, an orthogonal approach, using multiple, independent methods, is essential for a robust assessment. We will employ three core techniques:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the main component and any non-volatile organic impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): To provide an absolute purity value against a certified internal standard, offering a distinct advantage over relative chromatographic methods[8][9][10].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the chemical structures of any impurities detected by HPLC.

Overall Purity Assessment Workflow

The following diagram illustrates the logical flow for assessing a new batch of N,N-Dimethylsuccinamic acid from receipt to final decision.

G cluster_0 Phase 1: Sample Handling & Preparation cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Analysis & Decision A Receive Samples (Supplier A, B, C) B Log Samples & Visually Inspect A->B C Prepare Stock Solutions (e.g., 10 mg/mL in Diluent) B->C D HPLC-UV Analysis (Purity by Area %) C->D Aliquot for each test E qNMR Analysis (Absolute Purity Assay) C->E Aliquot for each test F LC-MS Analysis (Impurity Identification) C->F Aliquot for each test G Compile & Compare Data (Tables) D->G E->G F->G H Assess Against Specifications (e.g., >99.0% Purity) G->H I Qualify or Reject Supplier Lot H->I

Caption: High-level workflow for supplier qualification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Relative Purity

This method is designed to separate N,N-Dimethylsuccinamic acid from related impurities. Since the analyte has a carboxyl group, it will absorb UV light at short wavelengths, typically around 210 nm[11]. A reversed-phase method is suitable for this type of polar analyte[11][12][13].

HPLC_Workflow prep Prepare Mobile Phase & Sample Dilutions equil Equilibrate HPLC System (Monitor Baseline) prep->equil ssi System Suitability Injection (Reference Standard) equil->ssi blank Inject Blank (Diluent) ssi->blank samples Inject Supplier Samples (A, B, C in triplicate) blank->samples process Process Chromatograms (Integrate Peaks) samples->process report Calculate Area % and Relative Retention Times process->report

Caption: Step-by-step workflow for HPLC purity analysis.

  • Instrumentation: HPLC system with UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of N,N-Dimethylsuccinamic acid from each supplier and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.

  • System Suitability: Before sample analysis, inject a reference standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

  • Analysis: Inject a diluent blank, followed by triplicate injections of each supplier's sample solution.

  • Calculation: Determine the purity by area percent calculation:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative ¹H NMR (qNMR) for Absolute Purity

qNMR is a primary analytical method that determines purity by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity and weight[14][15]. This technique is powerful because it does not depend on the response factor of the analyte, providing a more "absolute" measure of purity[9][10].

QNMR_Workflow prep Accurately Weigh Analyte & Internal Standard (IS) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) prep->dissolve acquire Acquire 1H NMR Spectrum (Ensure full relaxation, D1 > 5*T1) dissolve->acquire process Process Spectrum (Phase, Baseline Correction) acquire->process integrate Integrate Analyte & IS Peaks process->integrate calculate Calculate Absolute Purity (Using formula) integrate->calculate

Caption: Step-by-step workflow for absolute purity by qNMR.

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard (IS): Maleic acid (certified reference material). It has a distinct singlet (~6.3 ppm) that does not overlap with the analyte signals.

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of N,N-Dimethylsuccinamic acid (W_analyte).

    • Accurately weigh approximately 10 mg of maleic acid IS (W_IS) into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate the singlet from the two methylene groups of the analyte (I_analyte, expected around 2.4-2.6 ppm).

    • Integrate the singlet from the two vinyl protons of the maleic acid IS (I_IS, expected around 6.3 ppm).

  • Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:

    P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal (N_analyte = 4, N_IS = 2)

    • MW: Molecular Weight (MW_analyte = 145.16 g/mol , MW_IS = 116.07 g/mol )

    • W: Weight

    • P_IS: Purity of the Internal Standard (as per certificate)

LC-MS for Impurity Identification

This technique couples the separation power of HPLC with the detection specificity of mass spectrometry to determine the mass-to-charge ratio (m/z) of impurities, enabling their identification[16][17].

  • Instrumentation: An LC-MS system with an Electrospray Ionization (ESI) source.

  • LC Method: Use the same HPLC method as described in Section 3.1. The use of formic acid in the mobile phase makes it compatible with MS detection[12].

  • MS Parameters:

    • Ionization Mode: ESI negative (to deprotonate the carboxylic acid).

    • Scan Range: 50 - 500 m/z.

    • Analysis: Analyze the mass spectra of any peaks observed in the HPLC-UV chromatogram (other than the main peak) to propose their structures based on their m/z values.

Comparative Data and Analysis (Hypothetical)

Samples from three hypothetical suppliers (A, B, and C) were analyzed using the protocols above. The results are summarized below.

Table 1: HPLC-UV Purity Results
SupplierRetention Time (min)Purity by Area % (Mean ± SD, n=3)Impurity 1 (RRT)Impurity 2 (RRT)
Supplier A 8.5299.85 ± 0.020.91 (0.08%)-
Supplier B 8.5198.61 ± 0.050.91 (0.95%)1.15 (0.44%)
Supplier C 8.5399.20 ± 0.03-1.15 (0.80%)
RRT = Relative Retention Time to the main peak.
Table 2: qNMR Absolute Purity Results
SupplierAbsolute Purity % (w/w)
Supplier A 99.7%
Supplier B 98.5%
Supplier C 99.1%
Table 3: LC-MS Impurity Identification
Impurity (RRT)Observed m/z [M-H]⁻Proposed IdentityLikely Source
0.91117.0Succinic AcidHydrolysis of succinic anhydride starting material
1.15143.1N,N-DimethylsuccinamideReaction side-product
Interpretation of Results
  • Supplier A: Demonstrates the highest purity by both HPLC and qNMR methods. The only detectable impurity is a trace amount of succinic acid. This material is of high quality and suitable for all applications.

  • Supplier B: Shows significantly lower purity. The presence of both unreacted starting material (succinic acid) and a side-product (N,N-Dimethylsuccinamide) suggests poor control over the reaction and purification process. This lot would be rejected for critical applications.

  • Supplier C: Has good purity, but the presence of the N,N-Dimethylsuccinamide side-product is notable. While acceptable for some uses, this impurity could interfere with subsequent reactions where the carboxylic acid group is the intended reactive site.

Conclusion and Recommendations

This guide outlines a robust, multi-faceted approach to qualifying suppliers of N,N-Dimethylsuccinamic acid. The combination of relative purity by HPLC, absolute purity by qNMR, and impurity identification by LC-MS provides a comprehensive and trustworthy assessment.

Key Recommendations:

  • Always Qualify New Suppliers: Never assume that a product from a new supplier will meet the required specifications without independent verification.

  • Employ Orthogonal Methods: Relying on a single technique, such as HPLC area percent, can be misleading. qNMR provides a crucial cross-validation of purity.

  • Identify Your Impurities: Knowing the identity of impurities is as important as knowing their quantity. This knowledge allows for a risk-based assessment of the material's suitability for its intended purpose.

Based on the hypothetical data, Supplier A is the clear choice for sourcing high-purity N,N-Dimethylsuccinamic acid for sensitive research and drug development applications.

References

  • SIELC Technologies. (n.d.). Separation of Dimethyl succinate on Newcrom R1 HPLC column.
  • Gao, Y., & Liu, C. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. Retrieved from [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • Hoang, C. N., et al. (2022). 1H NMR spectrum of SAc-2.5 in DMSO-d6 before MEK treatment. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylsuccinamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • LCGC International. (2023, October 1). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Chromatography Online. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Succinic acid. Retrieved from [Link]

  • SlideShare. (n.d.). GOOD LABORATORY PRACTICES. Retrieved from [Link]

  • University of Illinois. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • Stejskal, K., et al. (2015). Determination of Impurities in Bioproduced Succinic Acid. ResearchGate. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • OECD. (1997). OECD Principles on Good Laboratory Practice (GLP). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of N,N-Dimethylsuccinamic Acid

Executive Summary N,N-Dimethylsuccinamic acid (CAS: 2564-95-6) is a specialized organic intermediate often used in drug development and organic synthesis.[1] While not classified as a P-listed or U-listed acute hazardous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethylsuccinamic acid (CAS: 2564-95-6) is a specialized organic intermediate often used in drug development and organic synthesis.[1] While not classified as a P-listed or U-listed acute hazardous waste under RCRA (Resource Conservation and Recovery Act), it poses specific contact hazards (Skin/Eye Irritant) and requires strict adherence to organic waste management protocols to prevent environmental contamination.

This guide provides a self-validating workflow for the safe containment, labeling, and disposal of N,N-Dimethylsuccinamic acid, ensuring compliance with standard laboratory safety practices and environmental regulations.

Chemical Identity & Hazard Assessment

Before initiating any disposal procedure, verify the chemical identity to ensure protocol compatibility. N,N-Dimethylsuccinamic acid is a monoamide derivative of succinic acid, possessing both a carboxylic acid moiety and a dimethylamide group.

Table 1: Chemical Specifications & Safety Data
ParameterSpecification
Chemical Name N,N-Dimethylsuccinamic acid
Synonyms 4-(dimethylamino)-4-oxobutanoic acid; N,N-Dimethylsuccinic acid monoamide
CAS Number 2564-95-6
Molecular Formula C₆H₁₁NO₃
Physical State Solid (Crystalline Powder)
Acidity Acidic (Carboxylic acid functional group)
GHS Classification Warning H315: Causes skin irritation H319: Causes serious eye irritation H336: May cause drowsiness or dizziness
RCRA Status Non-listed (Evaluate for Characteristic Corrosivity if in solution pH < 2)

Operational Insight: Because this compound is a carboxylic acid, it is chemically incompatible with strong bases (exothermic neutralization) and strong oxidizing agents. Segregation is critical to prevent accidental reactivity in waste containers.

Waste Characterization & Segregation Logic

Proper disposal relies on characterizing the waste stream before it leaves the bench.

The "Self-Validating" Segregation Check
  • Is the waste pure solid?

    
     Segregate as Solid Organic Waste .
    
  • Is it dissolved in a solvent?

    
     Segregate based on the solvent's properties (e.g., Flammable, Halogenated, or Aqueous Acidic).
    
  • Is it mixed with oxidizers?

    
    STOP.  Quench oxidizers separately before combining.
    
Diagram 1: Disposal Decision Matrix

The following logic flow ensures the material ends up in the correct waste stream, minimizing the risk of adverse chemical reactions.

DisposalWorkflow Start Waste: N,N-Dimethylsuccinamic Acid StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid SolidBin Container: Solid Organic Waste (HDPE Wide-Mouth) Solid->SolidBin Double Bag & Label SolventCheck Identify Primary Solvent Liquid->SolventCheck OrgSolvent Organic Solvent (e.g., DCM, MeOH) SolventCheck->OrgSolvent AqSolvent Aqueous Solution SolventCheck->AqSolvent HalogenCheck Halogenated? OrgSolvent->HalogenCheck pHCheck Check pH AqSolvent->pHCheck HaloBin Container: Halogenated Organic HalogenCheck->HaloBin Yes NonHaloBin Container: Non-Halogenated Organic HalogenCheck->NonHaloBin No pHCheck->NonHaloBin Neutral/Buffered AcidBin Container: Aqueous Acid Waste pHCheck->AcidBin pH < 2 or > 12.5

Caption: Decision matrix for segregating N,N-Dimethylsuccinamic acid waste based on physical state and solvent composition.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Substance)

Applicability: Expired shelf stocks, weighing boat residues, or contaminated solid spills.

  • PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or work in a fume hood if the powder is fine/dusty.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Transfer:

    • Transfer the solid directly into the waste container.

    • Do not dissolve in water or solvent solely for the purpose of disposal (this increases waste volume and cost).

  • Labeling:

    • Affix a hazardous waste label.

    • Chemical Name: "N,N-Dimethylsuccinamic acid".[1][2][3]

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (precautionary).

  • Storage: Cap tightly. Store in the satellite accumulation area (SAA) away from bases and oxidizers.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, extraction layers, or HPLC waste containing the acid.

  • Solvent Identification: Determine the primary carrier solvent (e.g., Dichloromethane, Methanol, Water).

  • Segregation:

    • If Halogenated (e.g., DCM): Pour into the "Halogenated Organic Waste" carboy.

    • If Non-Halogenated (e.g., Methanol, Ethyl Acetate): Pour into the "Non-Halogenated Organic Waste" carboy.

    • If Aqueous: Pour into "Aqueous/Acid Waste" container. Note: Ensure the container is compatible with acids (HDPE or glass).

  • Rinsing: Triple-rinse the original glassware with a small amount of the compatible solvent and add the rinsate to the waste container.

  • Labeling: List "N,N-Dimethylsuccinamic acid" as a constituent on the waste tag with its approximate percentage.

Spill Management & Emergency Response

In the event of an accidental release, immediate containment prevents exposure and environmental release.

  • Small Solid Spill (< 50g):

    • Isolate the area.[4][5]

    • Cover the spill with damp paper towels to prevent dust generation (avoid soaking, just damp).

    • Sweep up carefully using a dustpan and brush.

    • Place waste in a sealed bag and transfer to the Solid Waste container.

    • Clean the surface with soap and water; dispose of cleaning materials as solid waste.

  • Exposure Response:

    • Eye Contact: Rinse cautiously with water for at least 15 minutes (P305+P351+P338). Remove contact lenses if present.[6][7][8]

    • Skin Contact: Wash with plenty of soap and water (P302+P352). If irritation occurs, seek medical advice.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 75717, N,N-Dimethylsuccinamic acid. PubChem.[2] [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1][9] Substance Information: 4-(dimethylamino)-4-oxobutanoic acid.[1][10][2] ECHA.[9] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. [Link]

Sources

Handling

Comprehensive Guide to Personal Protective Equipment for Handling N,N-Dimethylsuccinamic Acid

This guide provides essential safety and logistical information for the handling and disposal of N,N-Dimethylsuccinamic acid. As a trusted partner in your research, we are committed to providing value beyond the product...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of N,N-Dimethylsuccinamic acid. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. The following procedural guidance is designed to directly address your operational questions and establish a self-validating system of safety.

Hazard Assessment: A Proactive Approach to Safety

Given the absence of a specific Safety Data Sheet (SDS) for N,N-Dimethylsuccinamic acid, a conservative approach to safety is paramount. The recommendations outlined here are based on an analysis of structurally similar compounds, such as Dimethyl Acetylsuccinate and Dimethyl Succinate, and established principles of laboratory safety.[1][2][3][4] N,N-Dimethylsuccinamic acid is a solid, likely a crystalline powder, and as with any fine chemical powder, it presents a potential inhalation hazard and a risk of skin and eye irritation.[5][6]

Key Principles of Hazard Recognition:

The American Chemical Society (ACS) advocates for a risk-based approach to laboratory safety, summarized by the acronym RAMP: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[7][8] This framework is fundamental to the safe handling of any chemical, especially one with limited specific hazard data.

Inferred Potential Hazards:

  • Eye Irritation: Direct contact with the eyes may cause irritation.[4]

  • Skin Irritation: Prolonged or repeated contact with the skin may lead to irritation.[4]

  • Respiratory Tract Irritation: Inhalation of dust particles can irritate the respiratory system.[4]

  • Combustibility: While some similar compounds are combustible liquids, the solid form's flammability should be considered, especially in the presence of ignition sources.[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their workers to protect them from workplace hazards.[9][10] The following table outlines the recommended PPE for handling N,N-Dimethylsuccinamic acid, categorized by the level of protection.

Protection Level Required PPE Rationale
Level D (Minimum) - Safety glasses with side shields- Nitrile gloves- Laboratory coat- Closed-toe shoesFor handling in a well-ventilated area with no expectation of splashes or significant dust generation.[11]
Level C (Enhanced) - Chemical splash goggles- Nitrile gloves (consider double-gloving)- Chemical-resistant lab coat or apron- Closed-toe shoes- Half-mask respirator with P100 filtersFor operations with the potential for dust generation or splashes, such as weighing or transferring the powder.[12]

PPE_Selection_Workflow start Start: Handling N,N-Dimethylsuccinamic Acid assess_risk Assess Risk of Exposure (Dust, Splash) start->assess_risk low_risk Low Risk (e.g., handling sealed container) assess_risk->low_risk Low high_risk High Risk (e.g., weighing, transferring) assess_risk->high_risk High level_d_ppe Level D PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - Closed-toe Shoes low_risk->level_d_ppe level_c_ppe Level C PPE: - Chemical Goggles - Double Gloves - Chemical-Resistant Apron - Respirator (P100) high_risk->level_c_ppe end Proceed with Caution level_d_ppe->end level_c_ppe->end

Operational Plan: Step-by-Step Guidance for Safe Handling

A well-defined operational plan is crucial for minimizing exposure and preventing accidents. The following steps provide a procedural guide for handling N,N-Dimethylsuccinamic acid, particularly when dealing with the powdered form.

Step 1: Preparation and Engineering Controls

  • Ventilation: All handling of N,N-Dimethylsuccinamic acid powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[13][14]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.[15]

  • Gather Materials: Before starting, ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.

Step 2: Weighing and Transferring the Powder

  • Use a Weighing Enclosure: If available, use a powder weighing station or an enclosed balance to contain dust.[15]

  • Gentle Handling: Avoid scooping or pouring the powder in a manner that creates airborne dust. Use a spatula and transfer the powder slowly and carefully.[15]

  • Keep Containers Closed: Always keep the primary container of N,N-Dimethylsuccinamic acid closed when not in use.[15]

Step 3: Post-Handling Procedures

  • Decontamination: Clean the work area thoroughly after handling is complete. Use a wet wipe or a HEPA-filtered vacuum to clean up any residual powder. Avoid dry sweeping.[15]

  • Hand Washing: Always wash your hands with soap and water after removing your gloves and before leaving the laboratory.[16]

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin. Reusable gloves should be washed and inspected before and after each use.[16]

Safe_Handling_Workflow start Start prep 1. Preparation - Work in Fume Hood - Don Appropriate PPE start->prep weigh 2. Weighing/Transfer - Use Weighing Enclosure - Handle Gently prep->weigh post_handling 3. Post-Handling - Decontaminate Work Area - Proper Glove Removal weigh->post_handling hand_wash 4. Hand Washing post_handling->hand_wash end End hand_wash->end

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. N,N-Dimethylsuccinamic acid is a non-halogenated organic compound.

Step-by-Step Disposal Protocol:

  • Segregation: Collect waste N,N-Dimethylsuccinamic acid and any contaminated materials (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.[17][18] Do not mix with halogenated organic waste.[19][20]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "N,N-Dimethylsuccinamic acid".[17]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[21]

  • Collection: Arrange for waste collection through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup.

References

  • TCI Chemicals. (2023). Safety Data Sheet - Dimethyl Acetylsuccinate.
  • Merck. (2015). 502116 dimethyl succinate safety data sheet.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
  • Carl ROTH. (n.d.). Safety Data Sheet: Succinic acid dimethyl ester.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethyl succinate, 99%.
  • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure.
  • Safely.io. (2026). Personal Protective Equipment for Chemical Handling.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Dimethyl acetylsuccinate.
  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.
  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • University of California, Irvine. (2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials.
  • Cornell University. (n.d.). 7.2 Organic Solvents.
  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE).
  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!.
  • MSC Industrial Supply. (2019). OSHA PPE Levels: Workplace Chemical Exposure Protection.
  • American Chemical Society. (2022). Chemical Safety Information Resources | ACS College Safety Video #2.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
  • American Chemical Society. (n.d.). Laboratory Safety.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
  • AirClean Systems. (n.d.). Powder Handling.
  • Temple University. (n.d.). Non-Halogenated Solvents in Laboratories.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • American Chemical Society. (2022). From Chemical Safety Rules to Risk Management | ACS College Safety Video #1.

Sources

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